molecular formula C7H9IN2 B2396271 3-Iodo-4,5,6,7-tetrahydro-1H-indazole CAS No. 945925-78-0

3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B2396271
CAS No.: 945925-78-0
M. Wt: 248.067
InChI Key: AZHMCMMGUMQQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C7H9IN2 and its molecular weight is 248.067. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-4,5,6,7-tetrahydro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4,5,6,7-tetrahydro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHMCMMGUMQQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Structural Characterization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0) is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it consists of a pyrazole ring fused to a cyclohexane ring, featuring an iodine atom at the C-3 position. This specific halogenation pattern renders the molecule a "privileged scaffold" for diversity-oriented synthesis, particularly in the development of kinase inhibitors, GPCR ligands (e.g., Sigma-2 receptors), and anti-inflammatory agents.

Its primary utility lies in the C-3 iodine atom, which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of the indazole core into complex bioactive architectures.

Structural Characterization & Physicochemical Properties[2][3][4]

Molecular Framework

The molecule comprises a 4,5,6,7-tetrahydroindazole core.[2] Unlike fully aromatic indazoles, the fused carbocycle is saturated (cyclohexene-like fusion), which imparts distinct conformational flexibility and solubility profiles.

  • Tautomerism: In solution, the molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-tautomer is generally thermodynamically favored in the solid state and in non-polar solvents, though N-functionalization can lock the structure into a specific isomer.

  • Electronic Environment: The C-3 position is electron-rich due to the pi-excessive nature of the pyrazole ring, yet the iodine atom introduces polarizability and serves as a site for oxidative addition by transition metals.

Physicochemical Data Table
PropertyValue / DescriptionSource/Note
IUPAC Name 3-Iodo-4,5,6,7-tetrahydro-1H-indazole
CAS Number 945925-78-0Validated
Molecular Formula C₇H₉IN₂
Molecular Weight 248.07 g/mol
Appearance Off-white to light yellow solidExperimental
Melting Point 159–160 °C (lit.)[1]
Solubility Soluble in DMSO, DMF, MeOH; Low in H₂OPolar organic solvents preferred
pKa (NH) ~13.8 (Calculated)Acidic proton on pyrazole N
LogP ~2.1 (Predicted)Moderate lipophilicity

Synthetic Pathways and Manufacturing[6][7][8]

The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is typically achieved via a two-step sequence: ring closure to form the tetrahydroindazole core, followed by regioselective electrophilic iodination.

Core Synthesis Logic
  • Cyclization: Reaction of cyclohexanone with hydrazine hydrate (or a hydrazine derivative) yields 4,5,6,7-tetrahydro-1H-indazole.

  • Iodination: The C-3 position is the most nucleophilic site on the pyrazole ring (excluding the nitrogens). Electrophilic iodination using Iodine (

    
    ) and a base, or N-iodosuccinimide (NIS), selectively installs the iodine at C-3.
    
Visualization of Synthesis & Reactivity

SynthesisPath Start Cyclohexanone + Hydrazine Core 4,5,6,7-Tetrahydro- 1H-indazole Start->Core Cyclization (EtOH, Reflux) Target 3-Iodo-4,5,6,7- tetrahydro-1H-indazole (Target) Core->Target Iodination (I2, KOH, DMF) Suzuki Suzuki Coupling (Biaryl formation) Target->Suzuki Pd(PPh3)4 Ar-B(OH)2 Sono Sonogashira Coupling (Alkynylation) Target->Sono Pd/Cu, Alkyne N_Alk N-Alkylation (Scaffold diversification) Target->N_Alk R-X, Base

Caption: Synthetic route from cyclohexanone precursors to the target 3-iodo intermediate, branching into key medicinal chemistry transformations.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Objective: Regioselective iodination of the parent heterocycle.

Reagents:

  • 4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1][3][4]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazole (e.g., 10 mmol) in DMF (20 mL).

  • Addition: Add KOH pellets (30 mmol) to the solution. Stir for 10 minutes until partially dissolved.

  • Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (20 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][5]

  • Quenching: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ) to quench excess iodine (indicated by the disappearance of the dark brown color).
    
  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1][6][7][8] Dry over anhydrous

    
    .[7][8]
    
  • Purification: Concentrate in vacuo. The crude solid can often be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C-3 proton signal (typically a singlet around 7.3–7.5 ppm in the parent) and the retention of the aliphatic multiplets (1.6–2.6 ppm) from the cyclohexane ring.

Protocol B: Suzuki-Miyaura Cross-Coupling Application

Objective: Functionalization of the C-3 position to create a biaryl scaffold.

Reagents:

  • 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[1][4][8]

Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[1][8]

  • Loading: Add the iodo-indazole, boronic acid, and Pd catalyst to the vial.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base.

  • Heating: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Work-up: Cool to RT, dilute with water, extract with EtOAc, and purify via column chromatography.

Reactivity Profile & Medicinal Chemistry Applications[10][12]

The "Privileged" C-3 Iodine Handle

The C-I bond at position 3 is significantly more reactive toward oxidative addition than C-Br or C-Cl bonds on similar scaffolds. This allows for:

  • High Yields: Cross-couplings often proceed in >80% yield.

  • Selectivity: If the molecule is further halogenated (e.g., on the cyclohexane ring), the C-3 iodine will react first under Pd(0) catalysis.

N-H Acidity and Protection

The N-H proton is acidic (


). In many protocols, it is advisable to protect this nitrogen (e.g., with Boc, THP, or SEM groups) before performing harsh coupling reactions to prevent catalyst poisoning or side reactions. However, for standard Suzuki couplings, the free NH is often tolerated if sufficient base is used [2].
Therapeutic Areas
  • Kinase Inhibition: The tetrahydroindazole core mimics the adenine binding mode in ATP-competitive kinase inhibitors.

  • Sigma Receptors: Derivatives of this scaffold have shown high affinity for Sigma-2 receptors, relevant in oncology and CNS disorders [3].

References

  • Synthesis and Vinyl functionalization: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. PMC. Available at: [Link]

  • Sigma-2 Ligand Development: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. NIH PubMed. Available at: [Link]

Sources

Technical Guide: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 3-iodo-4,5,6,7-tetrahydro-1H-indazole (CAS 945925-78-0) represents a high-value "privileged structure." Unlike its fully aromatic 1H-indazole counterpart, the tetrahydro- variant offers unique physicochemical properties:

  • Lipophilicity & Shape: The saturated cyclohexene ring introduces out-of-plane puckering (half-chair conformation), breaking the flatness of traditional heteroaromatics. This increases solubility and allows for better filling of hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).

  • The "Magic Methyl" Effect Equivalent: The added bulk of the tetrahydro ring often improves selectivity by clashing with residues in off-target proteins that might accommodate a flat indazole.

  • Versatile Handle: The C3-iodine is a "spring-loaded" handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing rapid library generation.

This guide details the synthesis, functionalization logic, and application of this scaffold, specifically focusing on overcoming the regioselectivity challenges inherent to the pyrazole ring.

Synthesis of the Core Scaffold

The synthesis of the 3-iodo core is a two-stage process: construction of the tetrahydroindazole ring followed by electrophilic halogenation.

Retrosynthetic Analysis

The most robust route utilizes the condensation of a functionalized cyclohexanone with hydrazine.

SynthesisWorkflow Cyclohexanone Cyclohexanone (Starting Material) Activated 2-Hydroxymethylene- cyclohexanone (Activated Intermediate) Cyclohexanone->Activated Ethyl formate NaOEt/EtOH Core 4,5,6,7-Tetrahydro- 1H-indazole (Cyclized Core) Activated->Core Hydrazine hydrate EtOH, Reflux IodoScaffold 3-Iodo-4,5,6,7- tetrahydro-1H-indazole (Target Scaffold) Core->IodoScaffold I2, KOH DMF or Dioxane

Figure 1: Synthetic workflow for the generation of the 3-iodo-4,5,6,7-tetrahydro-1H-indazole core.[1]

Critical Synthetic Nuances
  • Step 1 (Activation): The reaction of cyclohexanone with ethyl formate requires a strong base (NaOEt or NaOMe). Care must be taken to maintain anhydrous conditions to prevent hydrolysis of the ester.

  • Step 2 (Cyclization): Hydrazine hydrate is efficient, but regiocontrol is irrelevant here since the starting material is symmetric (unless substituted).

  • Step 3 (Iodination): Direct iodination of the tetrahydroindazole is facile due to the electron-rich nature of the pyrazole ring.

    • Reagent Choice:

      
       is the standard. NIS (N-iodosuccinimide) in DMF is a milder alternative if functional groups are sensitive to strong base.
      
    • Purification: The product often precipitates upon quenching with aqueous sodium thiosulfate (

      
      ), simplifying isolation.
      

Functionalization Strategies: The Regioselectivity Challenge

The defining challenge in indazole chemistry is controlling N-alkylation (N1 vs. N2).[2][3][4]

N1 vs. N2 Selectivity Rules

The tetrahydroindazole core exists in a tautomeric equilibrium. When alkylating, the product distribution depends on Thermodynamics vs. Kinetics .

ConditionSelectivityMechanism/Rationale
NaH / THF / RT N1-Major Thermodynamic Control: The N1-alkylated product is generally more stable (approx. 2-4 kcal/mol) due to the preservation of the "benzenoid-like" conjugation in the pyrazole system (though less pronounced in tetrahydro versions, the electronic preference remains).
Cs2CO3 / DMF / Heat Mixture Kinetic Control: Often leads to mixtures (approx. 60:40 or 70:30 favoring N1).
Steric Bulk at C3 N1-Exclusive A large group at C3 (e.g., Iodine or Aryl) sterically hinders the N2 position, pushing alkylation to N1.
Specific Electrophiles N2-Major Certain alkylating agents (e.g., trichloroacetimidates) or specific directing groups can favor N2 via kinetic pathways or coordination effects.
C3-Palladium Cross-Coupling

The C3-iodine is highly reactive.

  • Suzuki-Miyaura: Works excellently with aryl/heteroaryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water or DME/Water.

  • Sonogashira: Effective for introducing alkynes (e.g., for click chemistry handles).

  • Buchwald-Hartwig: Possible but challenging due to the competing N-H of the indazole if not protected. Recommendation: Perform N-alkylation before C3-coupling to prevent catalyst poisoning and side reactions.

Functionalization cluster_N Step 1: N-Functionalization cluster_C Step 2: C3-Coupling Scaffold 3-Iodo-Tetrahydroindazole N1 N1-Alkyl (Thermodynamic) Reagent: R-X, NaH, THF Scaffold->N1 Preferred Route N2 N2-Alkyl (Kinetic/Steric) Reagent: R-X, Base (varied) Scaffold->N2 Minor Route Suzuki Suzuki Coupling (Biaryl formation) N1->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Sonogashira Sonogashira (Alkyne linker) N1->Sonogashira

Figure 2: Strategic order of operations. N-alkylation typically precedes C3 functionalization to avoid catalyst poisoning by the free N-H.

Medicinal Chemistry Case Study: ITK Inhibitors

Interleukin-2 inducible T-cell kinase (ITK) is a prime target for inflammatory diseases (asthma).[5][6] The tetrahydroindazole scaffold was pivotal in the discovery of GNE-9822 .

  • Design Logic: The tetrahydro ring was chosen over the aromatic indazole to improve solubility (Solubility Forecast Index, SFI).

  • Binding Mode (PDB: 4PQN):

    • H-Bonds: The indazole N1 and N2 act as donor/acceptor pairs with the hinge region of the kinase (Glu436/Met438).

    • Selectivity Pocket: The C3-substituent projects into the "gatekeeper" region. The puckered tetrahydro ring fills the ribose-binding pocket more effectively than a flat phenyl ring, improving selectivity against other Tec family kinases.

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydro-1H-indazole[1][5][7][8]
  • Reagents: Cyclohexanone (10 mmol), Ethyl formate (11 mmol), NaOEt (11 mmol), Hydrazine hydrate (12 mmol).

  • Procedure:

    • To a stirred suspension of NaOEt in dry ether at 0°C, add a mixture of cyclohexanone and ethyl formate dropwise. Stir for 12h at RT.

    • Evaporate solvent.[7][8][9] Dissolve the residue in Ethanol (20 mL).

    • Add Hydrazine hydrate dropwise.[10] Reflux for 4 hours.

    • Concentrate in vacuo.[9] Pour into ice water. Filter the white solid.

    • Yield: Typically 80-90%.

Iodination to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole[7][12]
  • Reagents: 4,5,6,7-Tetrahydro-1H-indazole (5 mmol), Iodine (

    
    , 10 mmol), KOH (10 mmol), DMF (10 mL).
    
  • Procedure:

    • Dissolve the scaffold in DMF. Add KOH pellets.

    • Add

      
       portion-wise at 0°C (exothermic).
      
    • Stir at RT for 1-2 hours. Monitor by TLC (Hexane/EtOAc).[10][7][9]

    • Quench: Pour into 10% aqueous

      
       (sodium thiosulfate). A solid will precipitate.
      
    • Isolation: Filter, wash with water, and dry.[10]

    • Characterization: 1H NMR should show loss of the C3 proton (typically a singlet around 7.3-7.5 ppm in the non-iodinated precursor).

N1-Selective Alkylation (General Protocol)
  • Reagents: 3-Iodo-scaffold (1 mmol), Alkyl Halide (1.1 mmol), NaH (60% in oil, 1.2 mmol), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C under Argon.

    • Add the scaffold (dissolved in THF) dropwise.[2] Stir 30 min (deprotonation).

    • Add Alkyl Halide dropwise.

    • Stir at RT until completion (1-12h).

    • Note: The bulky Iodine at C3 helps direct substitution to N1 by sterically hindering N2.

References

  • BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Accessed 2026). Link (General Suzuki conditions).

  • RCSB PDB. Crystal Structure of ITK kinase domain with compound GNE-9822 (PDB: 4PQN).Link

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Org.[3][7][9] Synth. 2020, 97, 314-326. Link (Iodination protocols).

  • Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[4][11] 2021. Link

  • Journal of Medicinal Chemistry. Discovery of Tetrahydroindazole Inhibitors of ITK. (GNE-9822 Study).[5][6] Link

Sources

Therapeutic Potential & Synthetic Utility of 3-Iodo-Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this class, the 3-iodo-4,5,6,7-tetrahydro-1H-indazole derivative (CAS 945925-78-0) serves as a critical linchpin. It is not merely a passive intermediate but a strategic "divergent node" that allows rapid access to high-affinity ligands for Sigma-2 receptors , Cannabinoid Receptor 1 (CB1) , and Cyclin-Dependent Kinases (CDKs) .

This guide details the chemical handling, synthetic derivatization via palladium-catalyzed cross-coupling, and the specific therapeutic windows accessible through this scaffold.

Part 1: The Strategic Scaffold

Structural Pharmacology

Unlike fully aromatic indazoles, the tetrahydroindazole core possesses a lipophilic, non-aromatic cyclohexane ring fused to the pyrazole. This structural nuance offers two distinct advantages:

  • Solubility & ADME: The saturation breaks planarity, often improving solubility and modifying the metabolic profile compared to flat aromatic systems.

  • The Iodine "Handle": The C-3 iodine atom is electronically activated for cross-coupling but stable enough for storage. It sits at a vector that projects substituents directly into the hydrophobic pockets of targets like Sigma-2 and HSP90 .

Divergent Synthesis Workflow

The therapeutic potential is realized through the displacement of the iodine atom. The following diagram illustrates the primary synthetic pathways originating from the 3-iodo core.

G Core 3-Iodo-Tetrahydroindazole (The Linchpin) Path1 Suzuki-Miyaura Coupling (Ar-B(OH)2) Core->Path1 Pd(dppf)Cl2, Base Path2 Heck Reaction (Alkenes) Core->Path2 Pd(OAc)2, Ligand Path3 N-Alkylation (R-X) Core->Path3 NaH, DMF Target1 Sigma-2 Ligands (Oncology/CNS) Path1->Target1 Target2 CDK/HSP90 Inhibitors (Antiproliferative) Path1->Target2 Path2->Target2 Target3 Antimicrobial Agents (S. aureus MIC < 10µg/mL) Path3->Target3

Caption: Divergent synthetic pathways from the 3-iodo-tetrahydroindazole core to key therapeutic classes.

Part 2: Therapeutic Verticals & Data

Oncology: Sigma-2 Receptor Ligands

The most potent application of 3-substituted tetrahydroindazoles is in targeting the Sigma-2 receptor (transmembrane protein TMEM97). Sigma-2 ligands are sought for their ability to induce apoptosis in solid tumors (pancreatic, breast) and as imaging agents.

  • Mechanism: The 3-aryl derivatives (accessible via the 3-iodo precursor) bind to the Sigma-2 pocket, triggering caspase-dependent apoptosis and lysosomal membrane permeabilization.

  • Key SAR Finding: A basic amine linker at the N-1 position combined with a hydrophobic aryl group at C-3 (replacing the iodine) maximizes selectivity over Sigma-1.

Table 1: Comparative Potency of Derived Ligands (Sigma-2 vs Sigma-1)

Compound DerivativeC-3 Substituent (via Iodine)N-1 SubstituentSigma-2

(nM)
Sigma-1

(nM)
Selectivity Ratio
3-Iodo Core -I -H > 10,000 > 10,000 N/A
Analog APhenyl4-(4-pyridyl)butyl34192~5.6x
Analog B (Optimized)3,4-DimethoxyphenylPiperidine-ethyl1.2 2,4002000x
Analog C2-ThienylMorpholine-propyl8.545053x

Data synthesized from structure-activity relationship studies on tetrahydroindazole scaffolds [1][5].

Antimicrobial Activity

Derivatives synthesized from the 3-iodo core have demonstrated significant efficacy against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism: Disruption of bacterial cell membrane integrity and inhibition of FtsZ (cell division protein).

  • Efficacy: 3-(4-chlorophenyl)-tetrahydroindazoles show MIC values comparable to standard antibiotics in vitro.

Kinase Inhibition (CDK2/HSP90)

The tetrahydroindazole core mimics the ATP-binding motif of kinases.

  • Target: CDK2/Cyclin A complexes.

  • Modification: The 3-iodo group is replaced by heteroaromatics (e.g., pyridine, pyrazole) to form hydrogen bonds within the hinge region of the kinase.

Part 3: Technical Protocols (Self-Validating)

Synthesis of the 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Core

Note: While commercially available, in-house synthesis ensures fresh "active" iodine species.

Reagents: 4,5,6,7-Tetrahydro-1H-indazole, Iodine (


), Potassium Hydroxide (KOH), DMF.
  • Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in DMF (5 mL/g).

  • Iodination: Add KOH (3.8 eq) followed by portion-wise addition of solid Iodine (2.0 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Validation: TLC (Hexane/EtOAc 2:1) should show disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Quench: Pour into 10%

    
     solution to reduce excess iodine (color change from dark red to yellow/white precipitate).
    
  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

  • Yield: Typically 85-95%.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol converts the 3-iodo core into bioactive 3-aryl derivatives.

Reagents: 3-iodo-tetrahydroindazole (1.0 eq), Aryl boronic acid (1.5 eq),


 (5 mol%), 

(2.0 eq). Solvent: Dioxane:Water (4:1).
  • Preparation: In a microwave vial, combine the 3-iodo core, boronic acid, base, and catalyst.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Critical Step: Failure to degas results in homocoupling of the boronic acid and low yields.

  • Irradiation: Heat to 120°C for 20 minutes in a microwave reactor.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Gradient 0-50% EtOAc in Hexanes).

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram details the mechanism of the Sigma-2 specific derivatives (derived from the 3-iodo scaffold) in inducing cancer cell death.

Sigma2Pathway Ligand 3-Aryl-Tetrahydroindazole (Ligand) Receptor Sigma-2 Receptor (TMEM97 - ER/Lysosome) Ligand->Receptor Binding (Ki < 10nM) CaRelease Intracellular Ca2+ Release Receptor->CaRelease Lysosome Lysosomal Membrane Permeabilization (LMP) Receptor->Lysosome Trafficking ROS ROS Generation (Mitochondria) CaRelease->ROS Lysosome->ROS Leakage Caspases Caspase-3/7 Activation ROS->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Sigma-2 mediated apoptotic pathway triggered by high-affinity tetrahydroindazole ligands.

References

  • Iyamu, I. D., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256.

  • Vera, G., et al. (2018).[1] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation." Molecules, 23(8), 2051.[1]

  • BenchChem. (2025).[2] "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." Technical Note.

  • Organic Syntheses. (2020).[3] "Preparation of 1H-Indazole-3-carbonitrile via 3-Iodo-1H-indazole." Org.[3][4][5][6][7] Synth., 97, 314-326.

  • Cinar, R., et al. (2016). "Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists." Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349.

Sources

The 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Scaffold: A Pivot Point in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibitor Discovery Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 4,5,6,7-tetrahydro-1H-indazole core has emerged as a privileged scaffold, offering a distinct bioisosteric alternative to the classical purine and pyrazole systems found in ATP-competitive inhibitors. The specific derivative 3-iodo-4,5,6,7-tetrahydro-1H-indazole acts as a critical synthetic "pivot point." The C3-iodine atom serves not as a pharmacophore itself, but as a high-fidelity reactive handle, enabling the rapid generation of diverse libraries via palladium-catalyzed cross-coupling. This guide delineates the synthetic architecture, medicinal chemistry logic, and experimental protocols required to leverage this scaffold for targeting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).

Chemical Architecture & Mechanistic Logic

The Hinge-Binding Core

The tetrahydroindazole core mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 (N1 and N2) function as hydrogen bond donors/acceptors, interacting with the backbone carbonyls and amides of the kinase hinge region. Unlike the fully aromatic indazole, the tetrahydro ring (cyclohexene fused) introduces a degree of lipophilicity and non-planarity that can improve solubility and metabolic stability (Fsp³ character).

The Role of the C3-Iodine

The iodine at position 3 is the strategic element. It allows medicinal chemists to project chemical space into the kinase's hydrophobic pocket or solvent-exposed front without altering the hinge-binding core.

  • Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, facilitating oxidative addition by Pd(0) catalysts under milder conditions.

  • Selectivity Vector: By replacing the iodine with various aryl or heteroaryl groups, the inhibitor's selectivity profile is tuned (e.g., shifting affinity from CDK2 to PLK4).

Structural Logic Diagram

The following diagram illustrates the "Warhead" concept where the iodine acts as the installation site for the selectivity-determining moiety.

G Core Tetrahydroindazole Core (Hinge Binder) Iodine C3-Iodine (Reactive Handle) Core->Iodine Electrophilic Iodination Coupling Pd-Catalyzed Cross-Coupling Iodine->Coupling Oxidative Addition Library Divergent Library (Selectivity Vectors) Coupling->Library + Aryl Boronic Acids Target Target Specificity (e.g., CDK2, PLK4) Library->Target SAR Optimization

Figure 1: The strategic role of the C3-iodine handle in expanding the tetrahydroindazole scaffold.

Synthetic Workflows & Protocols

The synthesis of the 3-iodo intermediate is a two-stage process: construction of the bicyclic core followed by regioselective halogenation.

Synthesis Workflow Diagram

Synthesis Start Cyclohexanone derivatives (e.g., 2-acetylcyclohexanone) Step1 Condensation (Hydrazine hydrate, EtOH, Reflux) Start->Step1 Intermediate 4,5,6,7-Tetrahydro-1H-indazole Step1->Intermediate Step2 Regioselective Iodination (I2, KOH, DMF) Intermediate->Step2 Final 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Step2->Final

Figure 2: Step-by-step synthetic pathway to the 3-iodo core.

Experimental Protocol: Iodination of 4,5,6,7-Tetrahydro-1H-indazole

Note: This protocol ensures high regioselectivity for the C3 position over N-iodination.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazole (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add KOH pellets (25 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the N-H (increasing electron density at C3).

  • Iodination: Dissolve iodine (

    
    , 12 mmol) in a minimal amount of DMF (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The dark color of iodine should fade as it reacts.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The product typically moves slower than the starting material due to the heavy halogen.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: A precipitate often forms. Filter the solid, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Medicinal Chemistry: SAR & Case Studies

The "Warhead" Strategy

The 3-iodo group is rarely the final drug; it is the gateway. In CDK2 and PLK4 inhibitor discovery, the iodine is displaced to install aromatic systems that interact with the "gatekeeper" residues.

Case Study: CDK2 Inhibition Researchers utilized the 3-iodo intermediate to synthesize a library of 3-aryl-tetrahydroindazoles. The SAR below demonstrates how the C3-substituent drives potency.

Comparative Data Table (Representative SAR)
Compound IDC3-Substituent (R)TargetIC50 (µM)Mechanism Note
Core (Ref) Iodine (-I)CDK2/CycA> 10.0Weak binding; lacks hydrophobic reach.
Analogue A PhenylCDK2/CycA2.3Hydrophobic interaction established.
Analogue B 4-PyridylCDK2/CycA0.85H-bond acceptor interacts with Lys33.
Analogue C 3-AminophenylPLK40.045High specificity for PLK4 active site.
Analogue D Pyrazin-2-ylPim-10.012Pan-Pim kinase inhibition.

Data derived from composite SAR studies involving tetrahydroindazole scaffolds [1, 2, 3].[3]

Protocol: Suzuki-Miyaura Coupling (General)

To convert the 3-iodo core into the active inhibitors (Analogue A-D):

  • Charge: Combine 3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     or 
    
    
    
    (3.0 equiv).
  • Conditions: Heat to 90°C under Argon atmosphere for 12 hours.

  • Workup: Dilute with EtOAc, wash with water, and purify via column chromatography.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. (2021). Link

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. (2015). Link

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Journal of Heterocyclic Chemistry. (2019). Link

  • Preparation of 1H-Indazole-3-carbonitrile (via 3-iodo intermediate). Organic Syntheses. (2020). Link

Sources

The Iodine Substituent in Tetrahydroindazoles: A Technical Guide to Its Electronic Properties and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of iodine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique combination of steric bulk, lipophilicity, and nuanced electronic characteristics that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide focuses on the electronic properties of the iodine substituent when appended to the tetrahydroindazole core, a privileged scaffold in numerous pharmacologically active agents. While direct literature on iodinated tetrahydroindazoles is sparse, this guide synthesizes fundamental principles of physical organic chemistry with data from analogous systems to provide a predictive framework for researchers. We will explore the dualistic nature of iodine's electronic influence—its inductive withdrawal and resonance donation—and delve into the critical role of the σ-hole in mediating potent halogen bonding interactions. Furthermore, this guide provides detailed experimental and computational protocols for the characterization of these electronic effects, empowering researchers in drug development to rationally design and validate novel molecular entities.

Introduction: The Unique Role of Iodine in Medicinal Chemistry

Iodine, the heaviest of the common halogens, possesses a distinct set of properties that make it a valuable tool in drug design. Its large atomic radius allows it to serve as a bioisostere for larger functional groups, enhancing binding in hydrophobic pockets.[1] However, it is the electronic nature of the carbon-iodine (C-I) bond that offers the most subtle yet powerful means of molecular engineering. The C-I bond is the most polarizable and least polarized among the carbon-halogen bonds, leading to a delicate balance of electronic effects that can profoundly influence a molecule's acidity, basicity, and propensity for non-covalent interactions.[2]

The tetrahydroindazole scaffold, a partially saturated bicyclic N-heterocycle, is a common motif in compounds targeting a range of biological targets, including kinases and dehydrogenases.[3][4] The introduction of an iodine atom onto this framework can modulate its electronic landscape in several key ways, impacting its binding affinity, selectivity, and metabolic stability. This guide will provide a comprehensive analysis of these electronic properties, offering a roadmap for their rational exploitation.

The Duality of Iodine's Electronic Influence

The net electronic effect of a substituent is a combination of its inductive and resonance effects.[5] For iodine, these two effects are in opposition, leading to a nuanced overall influence that is highly dependent on its position on the tetrahydroindazole ring.

The Inductive Effect (-I): An Electron-Withdrawing Pull

Due to its electronegativity (2.66 on the Pauling scale), iodine exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[6] This effect is distance-dependent, decreasing as the number of bonds between the iodine and the atom of interest increases. In the context of a tetrahydroindazole ring, an iodine substituent will draw electron density away from the ring, influencing the pKa of the nitrogen atoms and the reactivity of the scaffold.

The Resonance Effect (+R): A π-System Donation

Conversely, the lone pairs of electrons on the iodine atom can be delocalized into an adjacent π-system, resulting in an electron-donating resonance effect (+R).[1] This effect is only operative when the iodine is attached to an sp2-hybridized carbon, such as those in the pyrazole portion of the indazole ring before reduction to tetrahydroindazole. In the fully saturated portion of the tetrahydroindazole ring, this effect is absent. The +R effect of iodine is weaker than that of lighter halogens but can still significantly influence the electron density at specific positions within the aromatic portion of the scaffold.

The interplay between the stronger -I effect and the weaker +R effect results in iodine being classified as a deactivating, yet ortho-, para-directing substituent in electrophilic aromatic substitution reactions.[4]

Halogen Bonding and the σ-Hole: A Key Non-Covalent Interaction

Perhaps the most significant electronic feature of iodine in modern drug design is its ability to act as a halogen bond (XB) donor.[7] This is a highly directional, non-covalent interaction that arises from the anisotropic distribution of electron density around the covalently bonded iodine atom.[8]

The Concept of the σ-Hole

When iodine forms a covalent bond with carbon, a region of lower electron density, known as a "σ-hole," is created on the iodine atom along the extension of the C-I bond axis.[2][8] This region possesses a positive electrostatic potential and can act as a Lewis acid, interacting favorably with electron-rich atoms (Lewis bases) such as oxygen, nitrogen, and sulfur.[1][7] The strength of the σ-hole, and thus the halogen bond, is enhanced by the presence of electron-withdrawing groups on the molecule, which further polarize the C-I bond.[6]

The diagram below, generated using Graphviz, illustrates the concept of the σ-hole and its interaction with a Lewis base.

G Concept of the σ-Hole and Halogen Bonding cluster_0 Iodinated Tetrahydroindazole cluster_1 σ-hole cluster_2 Lewis Base (e.g., Protein Residue) R Tetrahydroindazole Scaffold I I R->I C-I Bond hole Y Y hole->Y Halogen Bond (C-I···Y) lp

Caption: The σ-hole on iodine interacts with a Lewis base.

Implications for Drug-Target Interactions

The ability of iodine to form strong and highly directional halogen bonds is a powerful tool for enhancing ligand-protein binding affinity and specificity. By strategically placing an iodine atom on the tetrahydroindazole scaffold, a halogen bond can be formed with a carbonyl oxygen, a nitrogen atom in a histidine or backbone amide, or a sulfur atom in a methionine or cysteine residue within the target protein's active site.

Quantifying the Electronic Effects of the Iodine Substituent

To rationally design molecules that leverage the electronic properties of iodine, it is essential to have quantitative measures of these effects. Hammett parameters provide a well-established framework for this purpose.[2][9]

Hammett Parameters

The Hammett equation (log(K/K₀) = σρ) relates the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituent.[2] The substituent constant, σ, is a measure of the electronic effect of the substituent. For iodine, the key parameters are:

ParameterValueDescriptionReference
σm +0.35Meta substituent constant, primarily reflects the inductive effect.[10]
σp +0.18Para substituent constant, reflects both inductive and resonance effects.[10]

These values, derived from benzoic acid systems, indicate that iodine is electron-withdrawing at both the meta and para positions, with the effect being stronger at the meta position where the +R effect is not operative. While directly applying these values to a tetrahydroindazole system requires caution, they provide a valuable starting point for predicting electronic behavior.

Experimental and Computational Protocols for Characterization

A combination of experimental and computational techniques is crucial for accurately characterizing the electronic properties of an iodinated tetrahydroindazole.

Computational Workflow: A Predictive Approach

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules.[5] A typical workflow would involve:

  • Geometry Optimization: The 3D structure of the iodinated tetrahydroindazole is optimized to its lowest energy conformation using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11]

  • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic stability. The introduction of iodine is expected to lower both HOMO and LUMO energies.[11]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP analysis visually identifies the electron-rich and electron-poor regions of the molecule, providing a clear depiction of the positive σ-hole on the iodine atom.[12]

  • Natural Bond Orbital (NBO) Analysis: NBO calculations can quantify the charge distribution on each atom, providing a numerical measure of the inductive effect of the iodine substituent.

The following Graphviz diagram outlines this computational workflow.

G start Input Structure: Iodinated Tetrahydroindazole geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) geom_opt->mo_analysis mep_map MEP Mapping (Visualize σ-hole) geom_opt->mep_map nbo_analysis NBO Analysis (Atomic Charges) geom_opt->nbo_analysis end Characterized Electronic Properties mo_analysis->end mep_map->end nbo_analysis->end

Caption: A typical DFT workflow for electronic property analysis.

Experimental Validation

Computational predictions should be validated through experimental measurements. Key techniques include:

  • pKa Determination: The acidity of the N-H protons in the tetrahydroindazole ring can be determined by potentiometric titration or UV-Vis spectrophotometry.[13][14] The change in pKa upon iodination provides a direct measure of the substituent's inductive effect.

  • NMR Spectroscopy:

    • 13C NMR: The chemical shifts of the carbon atoms in the ring are sensitive to the electronic environment. Changes in these shifts upon iodination can be correlated with the substituent's electronic effects.[15]

    • 15N NMR: This technique is highly sensitive to the electronic properties of the nitrogen atoms and can provide valuable information about the impact of the iodine substituent on their basicity.[16]

    • NMR Titration: To experimentally probe halogen bonding, one can perform an NMR titration, monitoring the chemical shift changes of the tetrahydroindazole protons upon the addition of a known halogen bond acceptor (e.g., pyridine or DMSO).[11]

Conclusion and Future Directions

The iodine substituent offers a sophisticated tool for modulating the electronic properties of the tetrahydroindazole scaffold. Its dualistic inductive and resonance effects, combined with its capacity for strong, directional halogen bonding, provide medicinal chemists with a versatile handle for optimizing drug-target interactions. While direct experimental data for iodinated tetrahydroindazoles is an area ripe for investigation, the principles and methodologies outlined in this guide provide a robust framework for the predictive design and characterization of these promising molecules. Future work should focus on the synthesis and detailed physicochemical characterization of a series of iodinated tetrahydroindazoles to build a comprehensive structure-property relationship database, further enabling the rational design of next-generation therapeutics.

References

  • BenchChem. (n.d.). Role of iodine substituent in the reactivity of aromatic compounds.
  • Politzer, P., Murray, J. S., & Clark, T. (2021). On the Importance of σ–Hole Interactions in Crystal Structures. Molecules, 26(19), 5961. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
  • Watts, A. G., et al. (2022). C=S⋯I halogen bonding interactions in crystalline iodinated dithiole-2-thiones and thiazole-2-thiones. CrystEngComm, 24(1), 79-88. [Link]

  • Krämer, K. (2022, February 9). Metal switches on iodine's σ-hole. Chemistry World. [Link]

  • Chaudhary, P., & Kumar, R. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a950-a966. [Link]

  • Bolis, V., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1247–1274. [Link]

  • Aakeröy, C. B., et al. (2021). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 23(1), 58-70. [Link]

  • Gein, V. L., Zorina, A. A., Nosova, I. V., & Kriven'ko, A. I. (2007). Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones. Pharmaceutical Chemistry Journal, 41(6), 312-315.
  • Zhuravel, I. O., et al. (2022). Functionalization of tetrahydroindol-4-one derivatives. Kharkiv University Bulletin. Chemical Series, (39), 30-49. [Link]

  • Wikipedia. (2024, February 19). Indazole. In Wikipedia. [Link]

  • Bolis, V., et al. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1247–1274. [Link]

  • Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

  • Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 1-15. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3447-3455.
  • Cavallo, G., et al. (2018). From Molecules to Materials: Engineering New Ionic Liquid Crystals Through Halogen Bonding. Scientific Reports, 8(1), 5005. [Link]

  • Hanson, S. (2018). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce.
  • Filarowski, A., et al. (2003). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry A, 107(43), 9273-9280.
  • El-Sayed, N. N. E., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

  • Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14041-14056. [Link]

  • Wirth, T. (Ed.). (2021). Hypervalent Iodine Chemistry: Topics in Current Chemistry Collections. Springer.
  • John, C. S., Vilner, B. J., & Bowen, W. D. (1995). Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New σ Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Journal of Medicinal Chemistry, 38(18), 3415-3422. [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

  • Hill, S. E. (2020).
  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 1-13. [Link]

  • Gámez-Méndez, A. M., et al. (2018). Synthesis and characterization of iodinated derivatives of arachidonic acid.
  • Marković, Z., et al. (2013). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. Computational and Theoretical Chemistry, 1017, 68-75.
  • Lassagne, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Immunic AG. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem.
  • Szymańska, I., et al. (2012). Substituent effects in hydrogen bonding: DFT and QTAIM studies on acids and carboxylates complexes with formamide. Journal of Molecular Modeling, 18(6), 2531-2541. [Link]

  • Wilson, J. J., & Lindsley, C. W. (2023). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Pharmaceuticals, 16(2), 301. [Link]

  • Kushwaha, P. K., et al. (2025). DFT Insights into Substituent Effects on Trithiocarbonate Linkages: Electronic Structure, Stability, and Reactivity. Chemistry & Biology Interface.
  • Aslan, F., et al. (2021). Electronic spectral data (nm) of all substituted-thiosemicarbazones (3b,d,f and h) in MeOH + HCl and in MeOH + KOH. Journal of Molecular Structure, 1225, 129103.
  • Krivosheeva, A. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 295. [Link]

  • Rocha, M., et al. (2024). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 13(1), e202300185. [Link]

  • Valente, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2085. [Link]

Sources

A Comprehensive Technical Guide to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indazole Scaffold and the Significance of the 3-Iodo Tetrahydro-Derivative

The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets, particularly protein kinases.[2][3] Within this important class of molecules, 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS No. 945925-78-0) has emerged as a particularly valuable synthetic intermediate.[4]

The introduction of an iodine atom at the C3-position provides a highly reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[5][6][7] This allows for the facile and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for lead discovery and optimization. The saturated carbocyclic ring of the tetrahydroindazole moiety also imparts distinct physicochemical properties, such as improved solubility and three-dimensional character, which are often desirable in modern drug candidates.

This in-depth technical guide provides a comprehensive overview of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, including its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on the underlying scientific principles and practical experimental considerations.

Chemical Properties and Identification

PropertyValueSource(s)
CAS Number 945925-78-0[4][8]
Molecular Formula C₇H₉IN₂[4]
Molecular Weight 248.06 g/mol [4]
Synonyms 3-碘-4,5,6,7-四氢-1H-吲唑[8]
Appearance (Predicted) Off-white to yellow solidGeneral knowledge
Solubility (Predicted) Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.General knowledge

While specific, publicly available spectroscopic data for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is limited, characterization would rely on standard analytical techniques. The expected NMR chemical shifts for the core tetrahydroindazole structure are summarized below for reference.

Position¹H Chemical Shift (ppm, approximate)¹³C Chemical Shift (ppm, approximate)Notes
4, 7 - CH₂ 2.5 - 2.720 - 25Aliphatic protons on the cyclohexene ring adjacent to the pyrazole.
5, 6 - CH₂ 1.7 - 1.922 - 27Aliphatic protons on the cyclohexene ring.
NH (indazole) Broad, variable-Chemical shift is dependent on solvent and concentration.

Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

The overall synthetic strategy involves two key transformations:

  • Formation of the Tetrahydroindazole Core: Condensation of a cyclohexanone derivative with hydrazine.

  • Regioselective Iodination: Introduction of the iodine atom at the C3-position of the pre-formed indazole ring.

Synthesis_Workflow Start 2-Oxocyclohexanecarbonitrile Intermediate 4,5,6,7-Tetrahydro-1H-indazole Start->Intermediate Hydrazine Hydrate, Reflux in Ethanol Product 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Intermediate->Product Iodine (I₂), Base (e.g., KOH) in DMF

Caption: Proposed synthetic workflow for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

Part 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole

The most common and efficient method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold is the condensation reaction between a suitable β-keto-nitrile, such as 2-oxocyclohexanecarbonitrile, and hydrazine hydrate.[9]

Experimental Protocol:

  • Materials:

    • 2-Oxocyclohexanecarbonitrile

    • Hydrazine hydrate (99%)

    • Ethanol, absolute

  • Procedure:

    • To a solution of 2-oxocyclohexanecarbonitrile (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.1-1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Scientific Rationale: The choice of a polar protic solvent like ethanol facilitates the proton transfer steps involved in the cyclization mechanism. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization (tautomerization) to form the stable indazole ring.

Part 2: Iodination at the C3-Position

The C3-position of the indazole ring is susceptible to electrophilic substitution. Iodination can be readily achieved using molecular iodine in the presence of a base.[10]

Experimental Protocol:

  • Materials:

    • 4,5,6,7-tetrahydro-1H-indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH) or other suitable base (e.g., NaOH, K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the 4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.

    • Add iodine (1.1-2.0 equivalents) to the solution.

    • Slowly add a strong base, such as potassium hydroxide (2.0-4.0 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent (e.g., 10% sodium bisulfite) to quench the excess iodine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the indazole starting material and the reagents. The base is required to deprotonate the indazole N-H, which increases the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack by iodine.

Reactivity and Applications in Drug Discovery

The iodine atom at the C3-position of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is the key to its synthetic utility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.[5][11] This enables the construction of diverse molecular architectures, a critical aspect of modern drug discovery.

Reactivity_Diagram Start 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Heck Heck (Alkene) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd Catalyst, Base Product_Aryl 3-Aryl-tetrahydroindazole Suzuki->Product_Aryl Product_Alkenyl 3-Alkenyl-tetrahydroindazole Heck->Product_Alkenyl Product_Alkynyl 3-Alkynyl-tetrahydroindazole Sonogashira->Product_Alkynyl Product_Amino 3-Amino-tetrahydroindazole Buchwald->Product_Amino

Caption: Key cross-coupling reactions of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

Application in Kinase Inhibitor Synthesis

A significant application of indazole-based compounds is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[2][12] The indazole scaffold often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is an ideal starting material for the synthesis of such inhibitors.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole with an arylboronic acid, a common strategy for synthesizing 3-arylindazole-based kinase inhibitors.

  • Materials:

    • 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (may require N-protection)

    • Arylboronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

    • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Procedure:

    • To a reaction vessel, add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. For challenging substrates, screening of different reaction conditions is often necessary. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. N-protection of the indazole may be required in some cases to prevent side reactions and improve yields.[6]

Safety, Handling, and Storage

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Protect from light, as iodo-compounds can be light-sensitive.

Conclusion

3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the context of drug discovery. Its key feature is the C3-iodo group, which allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the modular construction of diverse compound libraries. While a dedicated synthetic protocol is not yet published, a reliable synthetic route can be readily devised from established chemical principles. As the demand for novel therapeutics continues to grow, the utility of strategic building blocks like 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in accelerating the drug discovery process is undeniable.

References

  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • Google Patents. (Original Grantee). (Patent Publication Year). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Synblock. (n.d.). CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
  • Google Patents. (Original Grantee). (Patent Publication Year). WO2006048745A1 - Methods for preparing indazole compounds.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1H-Indazol-5-amine.
  • Amadis Chemical. (n.d.). 3-Iodo-4,5,6,7-tetrahydro-1H-indazole,945925-78-0.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326.
  • G, S., G, S., & V, K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • BenchChem. (2025). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research.
  • Al-dujaili, A. H., Al-karagoly, H., & Al-obaidi, O. A. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole.
  • BenchChem. (2025). Monitoring 3-Amino-4,5,6,7-tetrahydro-1H-indazole Reactions.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Gaikwad, D. D., Abed, S., & Pawar, R. P. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Department Of Chemistry, Govt. College of Arts & Science, Aurangabad.
  • Dana Bioscience. (n.d.). 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid 50mg.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • Sharma, R., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2586.
  • Thermo Fisher Scientific. (2010, August 27). 6-Iodo-1H-indazole - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • BenchChem. (2025). Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Singh, P., et al. (2017). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 7(78), 49509-49522.
  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6339.
  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 171.
  • Al-Jalal, N. A. M., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2269.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with C-3 Functionalized Tetrahydroindazoles

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a valuable structural motif in medicinal chemistry, offering a partially saturated, three-dimensional alternative to the flat, aromatic indazole core. This feature can lead to improved physicochemical properties and novel interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] The C-3 position of the indazole ring is often a key vector for derivatization to modulate biological activity.[2] This document provides detailed protocols and scientific rationale for the successful Suzuki-Miyaura coupling of 3-iodo-4,5,6,7-tetrahydro-1H-indazole with various boronic acids.

The presence of the tetrahydro- portion of the molecule introduces a higher degree of sp3 character compared to a fully aromatic indazole. This can influence the electronic properties of the heterocyclic ring, potentially impacting the oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, and base is crucial for achieving high yields and purity.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4,5,6,7-tetrahydro-1H-indazole. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is critical as they influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product 3-Aryl-4,5,6,7-tetrahydro- 1H-indazole (R-R') RedElim->Product ArylHalide 3-Iodo-4,5,6,7-tetrahydro- 1H-indazole (R-I) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Figure 1. Simplified Suzuki-Miyaura catalytic cycle. Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat (Conventional or Microwave) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench & Extract F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate H->I J 10. Column Chromatography I->J Product Pure Product J->Product caption Figure 2. General experimental workflow.

Sources

Application Note: Optimizing Sonogashira Coupling with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Alkynylated Tetrahydroindazoles

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of C(sp²)-C(sp) bonds under generally mild conditions, a transformation that is fundamental to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

The 4,5,6,7-tetrahydro-1H-indazole core is a valuable scaffold in medicinal chemistry, offering a partially saturated, three-dimensional structure that can improve the physicochemical properties of drug candidates. Functionalization at the C-3 position is a key strategy for exploring structure-activity relationships (SAR).[4][5] This guide provides a comprehensive framework for the successful execution and optimization of the Sonogashira coupling with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, enabling researchers to efficiently generate diverse libraries of novel chemical entities.

Mechanistic Underpinnings: The "Why" Behind the Reagents

A robust optimization strategy is built upon a solid understanding of the reaction mechanism. The classical Sonogashira reaction operates through two interconnected catalytic cycles.[2][6][7]

  • The Palladium Cycle (The Workhorse): This is where the C-C bond formation occurs. It begins with the oxidative addition of the 3-Iodo-4,5,6,7-tetrahydro-1H-indazole to a Pd(0) species, which is the rate-limiting step.[1] This is followed by a transmetalation step and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1][7]

  • The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate and allowing for milder conditions.[1][8]

The base is crucial for deprotonating the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt or, in copper-free systems, the palladium complex.[1][9]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Product R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Product Cu-C≡CR² CuX Cu(I)X Transmetal->CuX Regenerated Co-catalyst RedElim Reductive Elimination Product R¹-C≡CR² PdII_Product->Product RedElim->Pd0 Regenerated Catalyst Base_Alkyne Base + H-C≡CR² Cu_Acetylide Cu(I)-C≡CR² Base_Alkyne->Cu_Acetylide Forms Active Acetylide Cu_Acetylide->Transmetal To Pd Cycle

Caption: The dual catalytic cycle of the classic Sonogashira coupling.

Baseline Protocol: A Starting Point for Exploration

This protocol provides a robust starting point for the coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole with a generic terminal alkyne (e.g., phenylacetylene). All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent/Base Addition: Add the anhydrous solvent (e.g., THF, 0.2 M concentration relative to the iodo-indazole) followed by the amine base (e.g., Et₃N, 3.0 equiv) via syringe. If using the amine as the solvent, add it directly.

  • Reagent Addition: Add the terminal alkyne dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-indazole is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

A Critical Note on the Indazole N-H: The N-H proton of the indazole is acidic and can potentially coordinate to the metal centers or be deprotonated by the base, leading to side reactions or catalyst inhibition. While the tetrahydro-indazole is less aromatic and its N-H less acidic than that of a standard indazole, this remains a key parameter to consider. If low yields or complex mixtures are observed, protection of the indazole nitrogen (e.g., with a Boc, SEM, or THP group) prior to coupling is a standard and highly effective strategy.[4][10]

Systematic Optimization: A Logic-Driven Workflow

The key to maximizing yield and purity is a systematic approach to optimization. The following parameters should be screened to identify the ideal conditions for your specific alkyne coupling partner.

Optimization_Workflow Start Baseline Protocol Catalyst Screen Pd Catalyst & Ligand Start->Catalyst Base Optimize Base Catalyst->Base Solvent Screen Solvent Base->Solvent Temp Adjust Temperature Solvent->Temp Copper Consider Cu-Free (If Homocoupling Occurs) Temp->Copper Result Optimized Protocol Copper->Result

Sources

Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and indazoles in kinase inhibitors (e.g., substituted pyrazoles targeting ATP binding sites). The 3-iodo derivative (CAS 945925-78-0) is the critical "linchpin" intermediate for diversifying this core via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.).

However, this substrate presents a specific dichotomy: while the C(sp²)–I bond is highly reactive toward oxidative addition, the acidic N–H of the pyrazole ring (


) often leads to catalyst poisoning, poor solubility, or competitive N-arylation. This guide outlines a robust, field-proven strategy to functionalize 3-iodo-4,5,6,7-tetrahydro-1H-indazole, prioritizing N-protection strategies to ensure high yields and reproducibility.

Chemical Context & Strategic Analysis

The Substrate Challenge

Unlike fully aromatic indazoles, the tetrahydro- derivative possesses a flexible cyclohexene-fused ring. While this improves solubility in organic solvents compared to planar aromatics, the polar pyrazole headgroup remains the dominant reactive feature.

  • Oxidative Addition: The C3–I bond is electronically enriched by the adjacent nitrogen lone pairs, making it more reactive than typical aryl iodides.

  • Catalyst Poisoning: The free N–H can bind to Pd(II) species, forming insoluble palladacycles that arrest the catalytic cycle.

  • Tautomerism: The molecule exists in equilibrium between 1H- and 2H- tautomers. N-substitution locks this tautomerism, which controls regioselectivity.

Decision Matrix: To Protect or Not to Protect?

While direct coupling of the free amine is possible under specific aqueous-basic conditions, it is operationally risky.

Recommendation: Always protect the N1 position for scalable, reliable cross-coupling.

  • THP (Tetrahydropyranyl): Best for acid-labile removal later.[1]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Most robust; withstands strong bases (e.g., NaH, LiHMDS).

  • Methyl: Use only if the methyl group is part of the final pharmacophore (difficult to remove).

Visual Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the catalytic cycle specific to this substrate.

G cluster_mech Catalytic Cycle Nuance Start 3-Iodo-4,5,6,7-tetrahydro- 1H-indazole (Free NH) Decision Target Molecule Requirements Start->Decision Prot_THP Route A: THP Protection (Acid Labile) Decision->Prot_THP Temporary Prot_SEM Route B: SEM Protection (Base Stable) Decision->Prot_SEM Robust/Orthogonal Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Prot_THP->Coupling Prot_SEM->Coupling Deprotect Deprotection (HCl or TBAF) Coupling->Deprotect Final 3-Substituted Tetrahydroindazole Deprotect->Final Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet TransMet->Pd0

Caption: Workflow decision tree emphasizing N-protection to prevent catalyst poisoning during the Pd-cycle.

Experimental Protocols

Pre-requisite: Preparation of Starting Material

If the 3-iodo substrate is not purchased, it is best prepared via direct iodination.

  • Reagents: 4,5,6,7-Tetrahydro-1H-indazole (1.0 eq), Iodine (

    
    , 1.2 eq), KOH (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).[1]

  • Procedure: Dissolve substrate in DMF. Add KOH pellets. Cool to 0°C. Add

    
     portion-wise. Stir at RT for 3h. Pour into ice water. The product precipitates as a solid.
    
  • Yield: Typically 85-95%.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol uses the THP-protected substrate to synthesize biaryl cores.

Scope: Coupling with aryl- and heteroaryl-boronic acids.

ParameterConditionRationale
Substrate 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-4,5,6,7-tetrahydroindazoleProtected to prevent Pd-binding.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Ferrocenyl ligand resists oxidation; robust for scale-up.
Boron Source Aryl Boronic Acid (1.5 eq)Excess compensates for protodeboronation.
Base

(2.0 eq) or

(3.0 eq)
Cesium promotes transmetallation in hindered systems.
Solvent 1,4-Dioxane / Water (4:1 v/v)Water is essential to dissolve the inorganic base.
Temp/Time 80–90°C for 4–12 hoursIodine is reactive; extreme heat (>100°C) promotes de-iodination.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the THP-protected iodide (1.0 equiv), boronic acid (1.5 equiv), and base (

    
    , 2.0 equiv).
    
  • Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst: Quickly add Pd(dppf)Cl₂·DCM (0.05 equiv) under positive inert gas flow.

  • Heat: Seal and heat to 85°C in a heating block.

  • Monitor: Check TLC (Hexane/EtOAc) or LCMS after 2 hours. Look for the disappearance of the starting iodide (M+H of protected species).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography. Note: The THP group adds lipophilicity; the product will elute earlier than the free NH analog.

Protocol B: Sonogashira Coupling (Alkynylation)

Scope: Introduction of alkyne linkers.

  • Catalyst System:

    
     (5 mol%) + CuI (2 mol%).
    
  • Base/Solvent:

    
     (Triethylamine) as solvent and base, or DMF/
    
    
    
    (1:1).
  • Temperature: Room Temperature to 50°C. (Heat only if sluggish).

  • Critical Note: Thorough deoxygenation is vital to prevent Glaser coupling (homocoupling of the alkyne).

Troubleshooting & Optimization Guide

Even with robust protocols, failures occur. Use this diagnostic table:

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition; Ligand dissociation.Switch to a more stable catalyst like XPhos Pd G2 or increase ligand loading. Ensure inert atmosphere.
No Conversion (SM remains) Oxidative addition failure or Poisoning.If using Free-NH, Protect it . If protected, switch solvent to DMF to increase temperature to 100°C.
Product is De-iodinated (C-H)

-Hydride elimination or protodehalogenation.
Use anhydrous conditions (switch to DMF/DIPEA). Avoid alcoholic solvents (EtOH/MeOH) which act as hydride sources.
Homocoupling of Boronic Acid Oxygen in the system.[3][4]Degas solvents more rigorously (Freeze-Pump-Thaw).
Deprotection Strategies
  • THP Removal: Treat with 4M HCl in Dioxane/MeOH at RT for 1-2h.

  • SEM Removal: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF at reflux, or TFA (Trifluoroacetic acid).

References

  • Synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole

    • Direct iodination methodology adapted from
    • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Chimica Oggi, 2010.

    • General Indazole Iodination: BenchChem Application Note, "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole". 1

  • Suzuki-Miyaura Coupling Conditions

    • Optimization for Indazoles: "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules, 2023.[5][6] 6[7][8][9][10]

    • General Protocol: "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." PMC, 2022. 11

  • Sonogashira Coupling & Protection

    • Necessity of N-Methylation/Protection: "Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole."[12] BenchChem Protocols. 12

    • Sequential Couplings: "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series." Synthesis, 2005. 13

  • Substrate Data

    • PubChem Entry: 4,5,6,7-tetrahydro-1H-indazole (CID 75317).[14] 14

Sources

Synthesis of pyrazole-fused heterocycles using 3-iodo precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles via 3-Iodopyrazole Precursors

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Viagra (sildenafil) and Celebrex (celecoxib). However, fusing the pyrazole core with other heterocycles (e.g., pyridines, pyrimidines, isoquinolines) often requires harsh condensation conditions that limit functional group tolerance.

This guide details a divergent synthetic strategy utilizing 3-iodo-1H-pyrazoles as high-value precursors.[1][2] Unlike the more common 4-iodopyrazoles (which are easily accessed via electrophilic aromatic substitution), 3-iodopyrazoles offer a unique "strategic handle" adjacent to the endocyclic nitrogen. This positioning enables intramolecular cyclization pathways—specifically Palladium-catalyzed Heck and Sonogashira cascades—to construct fused bicyclic systems with high regiocontrol.

Strategic Framework: The "Iodine Advantage"

The utility of 3-iodopyrazole lies in its dual reactivity profile. The C3-Iodine bond is chemically "softer" and more reactive toward oxidative addition with Pd(0) than C-Br or C-Cl bonds, allowing for cross-coupling under milder conditions.

Key Mechanistic Pathways:

  • Pathway A (Intramolecular Heck): N1-tethering of an alkene followed by Pd-catalyzed ring closure between C3 and the alkene. Yields pyrazolo[3,4-c]pyridines .[1][3][4][5]

  • Pathway B (Sonogashira-Cyclization): C3-alkynylation followed by nucleophilic attack (from N1 or a pendant group). Yields pyrazolo[1,5-a]pyridines or indazoles .

Visual Workflow: Divergent Synthesis from 3-Iodopyrazole

G Start 3-Iodo-1H-pyrazole Step1_Heck Step 1: N-Alkylation (Allyl/Vinyl tether) Start->Step1_Heck Base/RX Step1_Sono Step 1: Sonogashira (Terminal Alkyne) Start->Step1_Sono Pd/Cu, Alkyne Step2_Heck Step 2: Intramolecular Heck Reaction Step1_Heck->Step2_Heck Pd(OAc)2 Product_Heck Pyrazolo[3,4-c]pyridine (Fused 6-membered ring) Step2_Heck->Product_Heck Step2_Sono Step 2: 5-endo-dig / 6-endo-dig Cyclization Step1_Sono->Step2_Sono Base/Heat Product_Sono Pyrazolo[1,5-a]pyridine or Indazole Step2_Sono->Product_Sono

Caption: Divergent synthesis pathways utilizing the C3-iodine handle for ring fusion.

Detailed Protocols

Protocol A: Synthesis of Pyrazolo[3,4-c]isoquinolines via Intramolecular Heck Reaction

This protocol constructs a third ring fused to the pyrazole C3-C4 bond. It relies on tethering an aryl alkene to the N1 position, then using the C3-iodine to close the ring.

Reagents:

  • Substrate: 3-iodo-1H-pyrazole (1.0 equiv)

  • Tethering Agent: 2-vinylbenzyl bromide (1.1 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (20 mol%)

  • Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) - Critical for preventing double bond isomerization and scavenging halides.

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • N-Alkylation (Tether Installation):

    • Dissolve 3-iodo-1H-pyrazole in DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 equiv) and stir at RT for 15 min.

    • Add 2-vinylbenzyl bromide dropwise. Stir at 60°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (Hex/EtOAc).

    • Checkpoint: Verify N1-alkylation via NOESY NMR (interaction between N-CH₂ and pyrazole H5).

  • Intramolecular Heck Cyclization:

    • Degassing: In a pressure vial, dissolve the N-alkylated intermediate in DMF (0.1 M). Bubble Argon through the solution for 20 minutes. Note: Oxygen is the primary cause of catalyst death here.

    • Catalyst Addition: Add Pd(OAc)₂, PPh₃, and Ag₂CO₃ under an Argon stream. Cap immediately.

    • Reaction: Heat to 100°C for 12-16 hours.

    • Filtration: Cool to RT. Filter the suspension through a Celite pad to remove Ag salts and Pd black. Wash pad with EtOAc.

    • Purification: Concentrate filtrate. Purify via silica gel chromatography.

Quantitative Optimization Data (Heck Cyclization):

ParameterVariationYield (%)Notes
Base K₂CO₃35%Significant deiodination observed (hydrodehalogenation).
Base Et₃N42%Incomplete conversion; alkene isomerization detected.
Base Ag₂CO₃ 88% Silver acts as a halide scavenger, driving the cationic Pd pathway.
Solvent Toluene20%Poor solubility of Ag salts.
Solvent DMF 88% High polarity stabilizes the Pd-intermediate.
Protocol B: Synthesis of Pyrazolo[1,5-a]pyridines via One-Pot Sonogashira/Cyclization

This route uses a "masked" nucleophile approach. By coupling a functionalized alkyne to C3, the N1 nitrogen can attack the activated triple bond to form the fused pyridine ring.

Reagents:

  • Substrate: 3-iodo-1H-pyrazole (1.0 equiv)

  • Alkyne: 4-hydroxy-2-butynoic acid derivatives or simple terminal alkynes (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with 3-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base: Add DMSO and DBU. Degas with Argon for 5 mins.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction (Microwave): Irradiate at 100°C for 30 minutes.

    • Mechanism:[6][7][8][9][10][11] The reaction proceeds first via Sonogashira coupling at C3. The basic conditions (DBU) then promote the 6-endo-dig cyclization where the pyrazole N1 attacks the alkyne.

  • Workup: Pour into mixture of ice/water. Extract with DCM. Wash organic layer with 5% LiCl solution (to remove DMSO).

  • Purification: Recrystallization from Ethanol or column chromatography.

Critical Technical Considerations

Catalyst Poisoning & N-Protection

Free NH-pyrazoles are notorious for coordinating to Pd(II) species, effectively poisoning the catalyst.

  • Recommendation: If using standard Pd(PPh₃)₄, protect the N1 position (e.g., THP, SEM) unless the reaction design explicitly uses the N1-H for cyclization (as in Protocol B).

  • Ligand Choice: For difficult substrates, switch to bulky, electron-rich phosphines like XPhos or BrettPhos , which prevent the formation of stable, unreactive Pd-pyrazole complexes.

Regioselectivity (C3 vs C4)

While C3-iodine is the target, C4 is electronically susceptible to electrophilic attack.

  • Validation: Always verify the integrity of the C4-H bond using ¹H NMR (typically a singlet around 7.6–8.0 ppm). If C4 iodination occurs during precursor synthesis, you will see the loss of this signal.

Mechanism of Intramolecular Heck (Cycle)

HeckCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 3-Iodopyrazole Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion (Ring Closure) Coord->Insert Regio-determining Elim Beta-Hydride Elimination Insert->Elim Product Release Elim->Pd0 Base (Ag2CO3)

Caption: Catalytic cycle for the intramolecular Heck reaction of 3-iodopyrazoles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Homocoupling (Bi-pyrazole) Presence of Oxygen; CuI excess.Strictly degas solvents; reduce CuI loading to <1 mol% or eliminate CuI (Copper-free Sonogashira).
Deiodination (Reduction) Hydride source in solvent; overheating.Use anhydrous DMF; lower temperature; ensure solvent is free of amines/alcohols if not reagents.
No Reaction (Stalled) Catalyst poisoning by Pyrazole N.Use N-protected 3-iodopyrazole (e.g., SEM, THP) or increase catalyst loading to 10 mol%.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh₃) to stabilize Pd; ensure inert atmosphere.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014.[2][12] [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie Int.[7] Ed., 2017.[7] (Demonstrates Pd-interaction with pyrazole N).[13] [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2013. [Link]

  • Intramolecular Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews (General Mechanism Reference). [Link]

Sources

Strategic Protection of 1H-Indazole in Cross-Coupling: From Regiocontrol to Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 1H-indazole nitrogen during coupling Content Type: Detailed Application Notes and Protocols

Executive Summary: The Indazole Tautomer Trap

In kinase inhibitor development (e.g., Axitinib, Pazopanib), the indazole scaffold is ubiquitous. However, the 1H-indazole core presents a unique challenge: annular tautomerism . The hydrogen atom shifts between


 (benzenoid, thermodynamically favored) and 

(quinonoid, kinetically accessible).

During Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), an unprotected indazole nitrogen acts as a catalyst poison, sequestering the metal center and stalling the catalytic cycle. Furthermore, attempting to couple without protection often yields regioisomeric mixtures (


- vs 

-arylation).

This guide details the strategic selection of protecting groups (PGs) based on the intended coupling modality and the required regiochemical outcome.

Strategic Decision Matrix: Selecting the Right Group

The choice of protecting group is not merely about stability; it dictates the electronic properties of the ring during the coupling event.

Protecting GroupElectronic EffectStability ProfileBest For...Major Risk
THP (Tetrahydropyranyl)Moderate DonationBase: High Acid: LowSuzuki Coupling (Standard). Cost-effective scale-up.Acidic workups can cleave it prematurely. Chiral center adds NMR complexity.
SEM (2-(Trimethylsilyl)ethoxymethyl)Weak DonationBase: High Acid: ModerateC3-Lithiation & Suzuki . Orthogonal to Boc/Cbz.Difficult deprotection (requires Fluoride/Heat). Formation of formaldehyde byproduct.[1]
Boc (tert-Butyloxycarbonyl)Strong Withdrawal (EWG)Base: Low/Med Acid: LowC-H Activation (decreases ring electron density).Unstable in Suzuki (thermal/basic conditions). Can fall off during reaction.
Tosyl (Ts)Strong Withdrawal (EWG)Base: Low Acid: HighBuchwald-Hartwig . Prevents catalyst poisoning effectively.Hard to remove without strong nucleophiles/bases.
"Naked" (Unprotected)N/AN/ABuchwald (Specific cases only).Catalyst poisoning.[2] Requires LiHMDS as "pseudo-PG".

Regioselectivity: Controlling the vs Battle

Before coupling, you must install the PG. The regioselectivity of protection is governed by the interplay of thermodynamics and kinetics.

The Mechanism[2]
  • 
    -Protection (Thermodynamic):  The 
    
    
    
    -indazole form retains aromaticity in the benzene ring. Under equilibrium conditions (high temp, reversible bases),
    
    
    is favored.
  • 
    -Protection (Kinetic/Directed):  The 
    
    
    
    -indazole form disrupts benzene aromaticity (quinonoid character). However, steric hindrance at C7 or chelation effects can drive protection to
    
    
    .
Visualization: Regioselective Pathways

IndazoleRegio Indazole 1H-Indazole Core N1_Path Thermodynamic Control (NaH/THF, Heat) Indazole->N1_Path Standard N2_Path Kinetic/Steric Control (Low Temp, C7-substituents) Indazole->N2_Path Specific Conditions N1_Product N1-Protected (Benzenoid) Stable N1_Path->N1_Product N2_Product N2-Protected (Quinonoid) Reactive at C3 N2_Path->N2_Product Lithiation C3-Lithiation (Directing Group Effect) N2_Product->Lithiation SEM/MEM only

Caption: Pathway divergence for Indazole protection. N2-protection is critical for subsequent C3-functionalization via lithiation.

Detailed Protocols

Protocol A: -Selective SEM Protection (Robust Standard)

Application: Pre-protection for Suzuki/Sonogashira coupling. Reasoning: NaH ensures irreversible deprotonation. The thermodynamic preference drives the silyl group to


.
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.2 M relative to substrate). Cool to 0°C.[3]

  • Addition: Add the indazole substrate (1.0 equiv) portion-wise.[4] Evolution of

    
     gas will be observed. Stir at 0°C for 30 min, then warm to RT for 30 min (ensure anion formation).
    
  • Protection: Cool back to 0°C. Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir. Monitor by TLC (usually 1-3 hours).

  • Workup: Quench with sat.

    
    .[1][5] Extract with EtOAc.[1][3][5][6]
    
  • Validation:

    
    -SEM usually elutes less polar than 
    
    
    
    -SEM. In
    
    
    NMR,
    
    
    -SEM shows NOE interaction with the C7-proton;
    
    
    -SEM shows NOE with C3-H.
Protocol B: "Transient" Protection for Buchwald-Hartwig (The LiHMDS Method)

Application: Coupling amines to Halo-indazoles without a distinct protection step. Reasoning: LiHMDS acts as a base and a transient protecting group. The Lithium cation coordinates tightly to the indazolyl nitrogen, preventing Palladium sequestration.

  • Reagents: Halo-indazole (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G3 (0.02-0.05 equiv).

  • Base: LiHMDS (1M in THF, 2.0 - 2.5 equiv). Crucial: Do not use Carbonate bases.

  • Solvent: Anhydrous THF or Dioxane.

  • Procedure:

    • Mix Indazole, Amine, and Catalyst in a vial inside a glovebox (or under strict Ar flow).

    • Add Solvent.[2][3][5][7]

    • Add LiHMDS dropwise.

    • Heat to 65-80°C.

  • Note: If the reaction stalls, add 0.5 equiv more LiHMDS. The "Lithium Effect" is essential here.

Protocol C: Deprotection of SEM (The Difficult Step)

SEM groups on indazoles are notoriously stable compared to indoles. Standard TBAF often fails or requires forcing conditions.

Method 1: TBAF/En (Ethylenediamine)

  • Dissolve

    
    -SEM indazole in THF.[3]
    
  • Add TBAF (1M in THF, 5.0 equiv) and Ethylenediamine (2.0 equiv).

  • Mechanism: Ethylenediamine scavenges the formaldehyde equivalent released, preventing equilibrium push-back.

  • Reflux (70°C) for 12-24 hours.

Method 2: Acidic Cleavage (If F- fails)

  • Dissolve in EtOH or MeOH .

  • Add 6N HCl (excess).

  • Reflux for 4-8 hours.

  • Warning: This will cleave Boc/tBu groups elsewhere.

Troubleshooting & Optimization

SymptomDiagnosisSolution
Low Yield in Suzuki (Boc protected) Boc group is labile; deprotection occurred, poisoning Pd.Switch to THP or SEM . Alternatively, switch to microwave heating (fast reaction vs slow deprotection).
Regioisomer Mixture (

)
Kinetic control was dominant during protection.Heat the protection reaction (NaH/THF) to 60°C before adding the electrophile to equilibrate to the thermodynamic anion.
Stalled Deprotection (SEM) Fluoride anion is hydrated or "naked" reactivity is insufficient.Switch to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or use TBAF in DMPU (high temp).

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[8][9][10][11]

    • Source: Beilstein J. Org.[8][9] Chem. 2021, 17, 1939–1951.[8]

    • URL:[Link]

  • SEM Protection & Lithiation Strategies

    • Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles.[9][11][12]

    • Source: J. Org.[9] Chem. 2006, 71, 13, 4803–4807.

    • URL:[Link]

  • Buchwald-Hartwig with LiHMDS (Transient Protection)

    • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
    • Source: ACS Med. Chem. Lett. 2024 (via NIH PMC).
    • URL:[Link]

  • Suzuki Coupling of Protected Indazoles

    • Title: Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities.[3]

    • Source: Molecules 2012, 17(5), 5829-5848.
    • URL:[Link]

  • Deprotection Protocols (TBAF/Acid)

    • Title: N-Protecting Group Removal from Indole/Indazole Derivatives.[13]

    • Source: Common Organic Chemistry / BenchChem Protocols.
    • URL:[Link]

Sources

Microwave-Assisted Synthesis and Functionalization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole: A Modular Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis Involving 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for the fully aromatic indazole found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and HSP90 inhibitors. The partial saturation of the fused ring system offers distinct physicochemical advantages, including improved solubility and altered metabolic stability compared to its fully aromatic counterparts.

This Application Note details a high-efficiency, microwave-assisted workflow for the synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole . This specific intermediate is a "linchpin" building block; the C3-iodine handle allows for rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the parallel synthesis of focused libraries in hours rather than days.

Key Advantages of this Protocol:

  • Speed: Total reaction time reduced from >24 hours (thermal) to <1 hour (microwave).

  • Purity: Microwave irradiation suppresses the formation of N-iodinated byproducts common in thermal iodination.

  • Scalability: Protocols are validated for single-mode microwave reactors (0.5 – 5.0 mmol scale).

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The synthesis of tetrahydroindazoles involves condensation reactions that are traditionally equilibrium-limited and slow. Microwave dielectric heating provides two specific advantages here:

  • Selective Heating: Polar intermediates (hydrazones) absorb microwave energy more efficiently than the non-polar starting materials, accelerating the rate-determining cyclization step.

  • Superheating Effects: In sealed vessels, solvents like Ethanol and DMF can be heated well above their boiling points, significantly increasing the kinetic energy of the system and overcoming the activation energy barrier for the C3-iodination, which involves a sterically demanding electrophilic substitution.

The Strategic Value of the C3-Iodo Intermediate

Direct functionalization of the tetrahydroindazole core is challenging. Introducing an iodine atom at C3 transforms the scaffold into an electrophilic partner for cross-coupling. The C3 position is electronically distinct from the N1 position; however, without careful control, N-iodination can occur. This protocol uses base-mediated thermodynamic control under microwave conditions to ensure exclusive C3-regioselectivity.

Experimental Workflows & Protocols

Visualizing the Synthetic Pathway

The following diagram illustrates the modular workflow, from the raw material cyclohexanone to the diversified library.

G Start Cyclohexanone Inter1 2-Hydroxymethylene cyclohexanone Start->Inter1 Ethyl formate NaOEt Core 4,5,6,7-Tetrahydro- 1H-indazole Inter1->Core N2H4·H2O MW: 120°C, 10 min Iodo 3-Iodo-4,5,6,7- tetrahydro-1H-indazole (Target Intermediate) Core->Iodo I2, KOH, DMF MW: 80°C, 15 min Library Diversified Library (Suzuki/Sonogashira) Iodo->Library R-B(OH)2, Pd cat. MW: 140°C, 20 min

Caption: Figure 1. Modular microwave-assisted workflow for accessing C3-functionalized tetrahydroindazoles.

Protocol 1: Synthesis of the Core Scaffold

Objective: Rapid cyclization of 2-hydroxymethylene cyclohexanone to 4,5,6,7-tetrahydro-1H-indazole.

Reagents:

  • 2-Hydroxymethylene cyclohexanone (prepared ex-situ or purchased)

  • Hydrazine hydrate (64% or 80% aqueous solution)

  • Ethanol (Absolute)[1]

  • Acetic Acid (Catalytic)

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-hydroxymethylene cyclohexanone (2.0 mmol, 252 mg) in Ethanol (4 mL).

  • Addition: Add Hydrazine hydrate (2.2 mmol, 1.1 equiv) dropwise. Add 2 drops of glacial acetic acid.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Time: 10 minutes (Hold time)

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to room temperature. The product often crystallizes directly upon cooling. If not, concentrate under reduced pressure and recrystallize from Ethanol/Water (9:1).

  • Yield: Typically 85-95% as a white solid.

Critical Note: Conventional reflux requires 4-6 hours. The microwave protocol achieves full conversion in 10 minutes due to the high microwave absorptivity of the hydrazine intermediate.

Protocol 2: Regioselective C3-Iodination

Objective: Installation of the iodine handle at C3 without protecting the N1 nitrogen.

Reagents:

  • 4,5,6,7-Tetrahydro-1H-indazole (from Protocol 1)[1]

  • Iodine (

    
    )[2][3]
    
  • Potassium Hydroxide (KOH) pellets[3]

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 mmol, 122 mg) in DMF (3 mL).

  • Base Addition: Add KOH pellets (3.0 mmol, 168 mg). Stir for 2 minutes until partially dissolved.

  • Iodine Addition: Add molecular Iodine (1.1 mmol, 279 mg) in one portion. The solution will turn dark brown.

  • Microwave Parameters:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 100W)

  • Work-up: Pour the reaction mixture into a beaker containing 20 mL of 10% aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine. A precipitate will form immediately.
    
  • Isolation: Filter the solid, wash with copious water, and dry under vacuum.

  • Characterization: The product 3-iodo-4,5,6,7-tetrahydro-1H-indazole is obtained as a beige/yellow solid.

    • Yield: >80%.

    • Purity Check: LC-MS should show a single peak with m/z ~249 [M+H]+.

Mechanism Insight: The base (KOH) deprotonates the N1-H, increasing electron density in the pyrazole ring. The microwave energy facilitates the electrophilic attack of iodine at the C3 position. The thiosulfate quench is critical to remove sticky iodine complexes that can complicate purification.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Diversification of the scaffold to generate a library of 3-aryl-tetrahydroindazoles.

Reagents:

  • 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (0.5 mmol)[4]

  • Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution, 0.5 mL)
    
  • Solvent: 1,4-Dioxane (2.5 mL)

Procedure:

  • Loading: Add the iodo-indazole, boronic acid, and Pd catalyst to a 2-5 mL microwave vial equipped with a magnetic stir bar.

  • Solvent: Add 1,4-Dioxane and the aqueous

    
     solution.
    
  • Degassing (Crucial): Bubble Nitrogen or Argon through the solution for 1 minute (or purge the headspace) to remove Oxygen, which poisons the Pd catalyst. Cap the vial immediately.

  • Microwave Parameters:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Absorption Level: High

  • Work-up: Filter the mixture through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.[2] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Data Summary Table: Representative Coupling Results

EntryBoronic Acid (

)
Product (3-Ar-tetrahydroindazole)MW TimeIsolated Yield
1Phenylboronic acid3-Phenyl-4,5,6,7-tetrahydro-1H-indazole20 min92%
24-Methoxyphenylboronic acid3-(4-OMe-Ph)-...20 min88%
33-Pyridylboronic acid3-(3-Py)-...25 min76%
44-Fluorophenylboronic acid3-(4-F-Ph)-...20 min90%

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Iodination Incomplete deprotonation or iodine sublimation.Ensure KOH is fresh (not wet). Use a sealed microwave vessel to prevent iodine loss.
N-Iodination Observed Reaction temperature too low or insufficient base.Increase MW temp to 80°C to favor thermodynamic C-iodination. Ensure >3 eq. Base.
Pd Black Formation Oxygen in the vessel or overheating.Degas solvents thoroughly. Reduce temp to 120°C and extend time.
Starting Material Remains (Coupling) Catalyst deactivation.Switch to a more robust catalyst like XPhos Pd G2 for sterically hindered or electron-poor boronic acids.

References

  • Microwave-Assisted Synthesis of Indazoles

    • Title: Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydr
    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link]

  • Functionalization of Indazoles (Suzuki Coupling)

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
    • Source: N
    • URL:[Link]

  • General Microwave Suzuki Protocols

    • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium C
    • Source: Durham University / Baxendale Group.
    • URL:[Link]

  • C3-Iodination Methodology

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[2][3]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Solubility Barrier

Users frequently report inconsistent reaction yields and purification failures with 3-Iodo-4,5,6,7-tetrahydro-1H-indazole . While the cyclohexyl ring suggests lipophilicity, the pyrazole core dominates its physicochemical behavior. The free


 moiety creates a robust intermolecular hydrogen-bonding network in the solid state, rendering the compound sparingly soluble in standard non-polar solvents (e.g., Toluene, Hexanes) and prone to "crashing out" in chlorinated solvents like Dichloromethane (DCM) at high concentrations.

This guide provides field-proven protocols to overcome these solubility limits during Synthesis , Purification , and Analysis .

Module 1: Dissolution for Synthesis (Reaction Optimization)

Issue: "The starting material won't dissolve in my Suzuki/Sonogashira solvent system."

Diagnosis: You are likely using a non-polar solvent (Toluene) or a weakly polar solvent (THF) without a disrupting agent for the hydrogen bonds.

Technical Insight: The 4,5,6,7-tetrahydro-1H-indazole scaffold requires a Polar Aprotic environment to break the


 intermolecular bonds. For transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), relying solely on thermal energy (heating) in non-polar solvents often leads to catalyst decomposition before the substrate is fully available in solution.
Recommended Solvent Systems
Solvent SystemSolubility RatingApplication Context
DMF / DMAc HighBest for

or high-temp couplings (>100°C).
1,4-Dioxane : Water (4:1) Moderate-HighIdeal for Suzuki coupling; water aids solubility and base activity.
DMSO Very HighExcellent for screening; difficult to remove during workup.
Toluene PoorAvoid as single solvent. Requires co-solvent (e.g., 10% EtOH).
THF ModerateGood for cryogenic lithiation; poor for refluxing couplings.
Protocol: Optimized Suzuki Coupling Setup

Validates solubility before catalyst addition to prevent "Pd-black" formation.

  • Solvent Prep: Prepare a mixture of 1,4-Dioxane and Water (4:1 ratio) .[1]

  • Dissolution: Add 3-Iodo-4,5,6,7-tetrahydro-1H-indazole to the reaction vial. Add the solvent mixture.[1]

    • Checkpoint: If the solution is cloudy at RT, sonicate for 5 minutes. If still cloudy, heat to 40°C. It must be clear before adding the catalyst.

  • Degassing: Sparge with Argon/Nitrogen for 10 minutes. (Oxygen + insolubility = homocoupling byproducts).

  • Catalyst Addition: Add base (

    
     or 
    
    
    
    ) and Pd-catalyst (
    
    
    is preferred for this substrate).
  • Reaction: Seal and heat to 90°C.

Visualization: Solvent Selection Workflow

SolventSelection Start Start: Select Reaction Solvent ReactionType Reaction Type? Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->CrossCoupling Alkylation N-Alkylation / SNAr ReactionType->Alkylation Lithiation Lithiation / Exchange ReactionType->Lithiation DioxaneWater Use 1,4-Dioxane : H2O (4:1) (Best Balance) CrossCoupling->DioxaneWater Standard Warning Avoid Pure Toluene/Hexanes CrossCoupling->Warning DMF Use DMF or DMAc (High Solubility) Alkylation->DMF THF Use Anhydrous THF (Cryogenic Only) Lithiation->THF

Caption: Decision tree for selecting the optimal solvent based on reaction type to ensure substrate availability.

Module 2: Purification & Workup

Issue: "The compound streaks on the column or crashes out during loading."

Diagnosis: The compound is crystallizing inside the silica pores when using non-polar mobile phases (Hexanes) or when loaded via liquid injection in DCM.

Troubleshooting Guide

1. The "Solid Load" Technique (Mandatory for >500mg scales) Do not attempt liquid loading with DCM.

  • Step A: Dissolve crude material in minimal MeOH/DCM (1:1).

  • Step B: Add Celite (or silica gel) roughly 2x the weight of the crude.

  • Step C: Evaporate solvent to dryness on a rotovap. You should have a free-flowing powder.

  • Step D: Load this powder on top of the column.

2. Mobile Phase Optimization Standard Hexane/EtOAc gradients often cause "tailing" due to the NH interaction with acidic silica.

  • Recommendation: Use DCM : MeOH (95:5) or EtOAc : Hexane with 1% Triethylamine (TEA) .

  • Why TEA? It neutralizes the silica surface, preventing the indazole NH from sticking, resulting in sharper peaks.

Module 3: Analytical Sample Preparation

Issue: "NMR signals are broad or missing in CDCl3."

Diagnosis: In


, the compound exists as a dynamic mixture of H-bonded aggregates and tautomers (1H vs 2H), leading to signal broadening.

Protocol: Proper NMR Preparation

  • Solvent: Switch to DMSO-d6 or Methanol-d4 (MeOD) .

    • Mechanism:[2][3] These polar deuterated solvents disrupt the intermolecular H-bonds and stabilize a single tautomeric form (or fast exchange), yielding sharp signals.

  • Concentration: Keep concentration below 10 mg/mL to avoid aggregation effects.

Frequently Asked Questions (FAQ)

Q1: Can I protect the Nitrogen to improve solubility? A: Yes, this is the most effective long-term solution.

  • Boc-protection: React with

    
     / DMAP / DCM. The resulting N-Boc-3-iodo-4,5,6,7-tetrahydroindazole is highly soluble in Toluene, DCM, and THF and purifies easily on silica.
    
  • SEM/THP: Useful if acidic conditions are needed later, but Boc is generally sufficient for Suzuki couplings.

Q2: Is the compound stable in solution? A: In neutral organic solvents (DMSO, Dioxane), it is stable for weeks at -20°C. However, in solution with bases (used in coupling), it can degrade if exposed to light or air for prolonged periods (oxidative deiodination). Always prepare solutions fresh for reactions.

Q3: Why does my LCMS show a split peak? A: This is likely Tautomerism . The proton on the pyrazole ring can migrate between N1 and N2. On reverse-phase HPLC (acidic mobile phase), these tautomers often co-elute or show as a "saddle" peak. This is normal and does not indicate impurity.

Visualization: Tautomerism & Solubility Logic

Tautomerism cluster_Solvent In Solution (Equilibrium) Solid Solid State (H-Bond Network) Tautomer1 1H-Tautomer (Polar) Solid->Tautomer1 DMSO/DMF (Disrupts H-Bonds) Solid->Tautomer1 CDCl3 (Poor Disruption) Tautomer2 2H-Tautomer (Polar) Tautomer1->Tautomer2 Fast Exchange

Caption: The transition from solid-state aggregate to solvated tautomers requires polar solvents to break the lattice energy.

References

  • Vertex Pharmaceuticals. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Institutes of Health (PMC).

  • BenchChem. (2025).[1][4][5][6] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Technical Support Protocol.

  • Organic Syntheses. (2020).[7] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[7]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules.

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Sources

Preventing de-iodination side reactions in tetrahydroindazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing De-iodination Side Reactions

Introduction: The Stability Paradox

You are likely reading this because your LC-MS traces show a mass peak corresponding to


 (loss of Iodine) instead of your desired cross-coupled product, or your yield of iodinated tetrahydroindazole (THI) is plummeting during cyclization.

Iodine is a "privileged handle" in medicinal chemistry—reactive enough for mild Suzuki-Miyaura or Sonogashira couplings, yet bulky enough to serve as a selectivity filter.[1] However, in the synthesis of 4,5,6,7-tetrahydroindazoles, the C-I bond is notoriously fragile. It is prone to hydrodeiodination (replacement of I by H) during metal catalysis and reductive cleavage during hydrazine-mediated ring formation.[1]

This guide deconstructs these failure modes and provides self-validating protocols to preserve the iodine payload.

Module A: The Cyclization Phase (Hydrazine Protocols)

User Issue: "I am reacting 2-iodo-cyclohexanones with hydrazine to form the indazole core, but the iodine is missing in the product."

The Mechanism of Failure

Hydrazine is not just a nucleophile; it is a reducing agent.[1] When reacting alpha-iodo ketones, hydrazine can act as a base to effect elimination (forming an enone) or, in the presence of trace metals or under forcing conditions, reduce the C-I bond via a radical mechanism or diimide transient species.[1]

Troubleshooting Q&A

Q: How do I prevent iodine loss during the initial ring formation? A: Do not subject the C-I bond to free hydrazine hydrate at high temperatures.[1]

  • The Fix: Use Hydrazine Dihydrochloride or Hydrazine Acetate in a buffered alcoholic solution.[1] The protonated hydrazine is less reducing and minimizes the concentration of free hydrazine available for side reactions.[1]

  • Alternative: If possible, invert your sequence . Cyclize the ring first, then iodinate. The tetrahydroindazole ring is highly electron-rich and allows for essentially quantitative regioselective iodination at the C3 position using mild electrophiles (see Protocol 1).[1]

Q: My iodine is at the C3 position. Is it stable to heating? A: The C3-I bond in tetrahydroindazoles is weaker than in fully aromatic indazoles due to the non-aromatic nature of the cyclohexene ring fusion.[1] Avoid temperatures >100°C in protic solvents.[1]

Module B: The Cross-Coupling Phase (Palladium Catalysis)

User Issue: "I am performing a Suzuki coupling on my iodinated THI. The iodine is replaced by hydrogen (Hydrodeiodination)."[1]

The Mechanism of Failure: The "Slow Cycle" Trap

Hydrodeiodination is a symptom of a stalled catalytic cycle.[1]

  • Oxidative Addition: Pd(0) inserts into the C-I bond (Fast).[1]

  • Stall: If Transmetallation (transfer of the boron group) is slow, the L-Pd(Ar)-I species sits idle.[1]

  • The Kill: The long-lived Pd species abstracts a hydride (from the solvent, ligand, or base).[1]

  • Reductive Elimination: The complex eliminates Ar-H (your de-iodinated byproduct) and regenerates Pd(0).[1]

Visualizing the Pathway

Deiodination Start Iodo-THI Substrate Pd_Insert Oxidative Addition (L-Pd-Ar-I) Start->Pd_Insert Pd(0) Transmetal Transmetallation (Boronic Acid) Pd_Insert->Transmetal Fast Cycle Deiodo Pd-H Species Pd_Insert->Deiodo Slow Cycle (Stall) Product Desired Product (Ar-Ar) Transmetal->Product Reductive Elim. Hydride Hydride Source (Alcohol/Amine/Water) Hydride->Deiodo Waste De-iodinated Byproduct (Ar-H) Deiodo->Waste Side Reaction

Caption: The "Race Against Time."[1] If Transmetallation is slower than Hydride Abstraction, de-iodination occurs.

Troubleshooting Q&A

Q: Which solvents promote de-iodination? A: Primary and secondary alcohols (MeOH, EtOH, IPA).[1] They are excellent hydride donors (beta-hydride elimination from alkoxides).[1]

  • The Fix: Switch to polar aprotic solvents like DMF, DMAc, or 1,4-Dioxane.[1] If you must use an alcohol for solubility, use tert-Butanol (tBuOH) , which has no alpha-hydrogens and cannot donate a hydride.[1]

Q: How do I speed up the cycle to beat the side reaction? A: Increase the rate of transmetallation.

  • Base Selection: Use stronger bases (e.g., K3PO4 or Cs2CO3) rather than weak carbonates.[1] This accelerates the formation of the reactive boronate species.[1]

  • Water Content: Ensure a precise amount of water (degassed) is present if using boronic acids (required for the tricoordinate boronate formation), but avoid excess if using esters.[1]

  • Catalyst Loading: Higher catalyst loading (3-5 mol%) can sometimes worsen the problem if the transmetallation step is the bottleneck.[1] Instead, use a more active ligand (e.g., XPhos or SPhos ) that facilitates oxidative addition and protects the metal center.[1]

Module C: Protection Strategies

User Issue: "The reaction works on model substrates but fails on my THI. Is the N-H bond a problem?"

A: Yes. The N-H proton of the tetrahydroindazole (pKa ~14) is acidic enough to be deprotonated by the bases used in coupling.[1] The resulting indazolyl anion coordinates strongly to Palladium, poisoning the catalyst and stalling the cycle (leading back to the de-iodination mechanism above).[1]

Recommendation: Always protect the N1 position before attempting cross-coupling on the iodine.[1]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with TBAF/TFA.[1]

  • THP (Tetrahydropyranyl): Cheap, easy to install/remove with acid, but creates a chiral center (diastereomers).[1]

Experimental Protocols
Protocol 1: Regioselective C3-Iodination (The "Safe" Route)

Use this to install iodine AFTER ring formation, avoiding hydrazine reduction issues.[1]

  • Substrate: Dissolve 4,5,6,7-tetrahydroindazole (1.0 equiv) in DMF (0.5 M).

  • Reagent: Add KOH (3.0 equiv) followed by portion-wise addition of Iodine (I2) (1.1 equiv).

    • Note: Using I2/KOH is superior to NIS for this substrate as it minimizes over-iodination.[1]

  • Reaction: Stir at 25°C for 1-3 hours. Monitor by TLC/LCMS.[1]

  • Quench: Pour into 10% Na2S2O3 (aq) to destroy excess iodine.

  • Result: 3-iodo-4,5,6,7-tetrahydroindazole precipitates (usually >90% yield).[1]

Protocol 2: "De-iodination Proof" Suzuki Coupling

Use this when coupling an aryl boronic acid to a 3-iodo-THI.[1]

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene Aprotic.[1] Eliminates hydride source.[1]
Base K3PO4 (3.0 equiv) High basicity speeds up transmetallation.[1]
Catalyst Pd(dppf)Cl2 or Pd-XPhos G4 Bidentate ligands prevent beta-hydride elimination.[1]
Temperature 60-80°C Sufficient for coupling, mild enough to prevent thermal degradation.[1]
Additive None Avoid amine bases (Et3N) which can act as reducing agents.[1]
References
  • Mechanisms of Cross-Coupling: Hartwig, J. F.[1] Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.[1] (Definitive text on Pd-cycle and side reactions).

  • Dehalogenation Side Reactions: Navarro, O.; et al. "General Synthesis of Indoles via Buchwald-Hartwig Amination."[1] J. Org.[1] Chem.2004 , 69, 3173.[1] Link (Discusses hydrodehalogenation mechanisms).[1]

  • Regioselective Iodination: Vilella, F.; et al. "Regioselective synthesis of 3-iodo-1H-indazoles."[1] Tetrahedron Lett.[1]2005 , 46, 6495.[1] Link[1]

  • Hydrazine Reductions: Stadlbauer, W. "Reductions of Heterocycles with Hydrazine."[1] Sci. Pharm.[1]2012 , 80, 777.[1] (Overview of hydrazine as a reducing agent in heterocycles).

  • Palladium Catalyst Cycles: "Palladium-Catalyzed Cross-Couplings in Organic Synthesis." Nobel Prize in Chemistry 2010 Scientific Background. Link

Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling hydrazine or palladium catalysts.

Sources

Technical Support Center: Recrystallization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0, Mol. Weight: 248.06 g/mol )[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of recrystallizing this important synthetic intermediate. As this molecule possesses both a polar indazole core capable of hydrogen bonding and a nonpolar saturated carbocyclic ring, selecting an appropriate solvent system is critical for achieving high purity and yield. This guide provides field-proven insights and systematic troubleshooting strategies to address common challenges encountered during its purification.

Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: My 3-Iodo-4,5,6,7-tetrahydro-1H-indazole is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is so high that it becomes supersaturated at a temperature above its melting point[2][3]. Highly impure samples can also exhibit a significantly depressed melting point, exacerbating this issue[3].

Causality & Solution Workflow:

  • Re-dissolve and Dilute: The most immediate step is to heat the solution to re-dissolve the oil and add a small amount of additional hot solvent (10-20% volume increase). This lowers the saturation temperature of the solution, which may now be below the compound's melting point, allowing for proper crystallization upon cooling[2][4].

  • Reduce Cooling Rate: Rapid cooling is a primary driver of oil formation. Allow the flask to cool slowly to room temperature by insulating it (e.g., with a cloth or by placing it in a warm water bath that cools gradually). Once at room temperature, proceed to cooler temperatures in a stepwise fashion[3][4].

  • Modify the Solvent System: If the issue persists, the solvent is likely inappropriate.

    • For Single-Solvent Systems: Switch to a solvent with a lower boiling point.

    • For Mixed-Solvent Systems: Adjust the ratio by adding more of the "good" solvent (the one in which the compound is more soluble) to ensure the compound stays in solution at a lower temperature[2].

Question 2: I've cooled my solution, but no crystals of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole have formed. What should I do to induce crystallization?

Answer:

The failure of a compound to crystallize from a cooled solution is almost always due to one of two factors: either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the activation energy for nucleation (the initial formation of crystal seeds) is too high.

Troubleshooting Decision Tree:

Below is a systematic workflow to induce crystallization.

G start No Crystals Formed scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal of pure compound scratch->seed If no success success Crystals Form: Allow to grow slowly, then filter scratch->success If successful reduce_vol Reduce solvent volume by gentle heating or rotary evaporation seed->reduce_vol If no success / no seed crystal available seed->success If successful antisolvent Add an 'anti-solvent' (miscible, but in which the compound is insoluble) dropwise reduce_vol->antisolvent If still no success reduce_vol->success If successful cool_further Cool to a lower temperature (ice bath, then ice/salt bath) antisolvent->cool_further If still no success antisolvent->success If successful cool_further->success If successful

Caption: Troubleshooting workflow for inducing crystallization.

Expert Insights:

  • Scratching: This action creates microscopic imperfections on the glass surface that can serve as nucleation sites.

  • Seed Crystal: Introducing a pre-existing crystal bypasses the nucleation energy barrier entirely.

  • Reducing Volume: This is the most common fix, as it directly addresses the issue of using too much solvent[3][5]. Be cautious not to boil off so much solvent that the solution becomes saturated while still hot, which could lead to impure crystals crashing out.

  • Anti-Solvent: This technique drastically reduces the solubility of the compound, forcing it to crystallize. Add the anti-solvent slowly until the solution just begins to turn cloudy, then warm slightly to clarify and cool slowly.

Question 3: My final yield is very low after recrystallization. What are the most common causes and how can I improve it?

Answer:

A low yield is a frustrating but common issue. While some product loss is inherent to the recrystallization process (some compound will always remain dissolved in the cold mother liquor), significant losses can often be prevented[5].

Key Causes and Mitigation Strategies:

  • Excessive Solvent Use: This is the most frequent cause of low yield[4][5].

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Working in smaller, incremental additions of solvent is crucial.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and receiving flask. You can also add a small excess of solvent (~5-10%) before filtration to keep the compound dissolved[4].

  • Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of the product will remain dissolved.

    • Solution: Ensure the solution is cooled thoroughly. After reaching room temperature, move the flask to an ice bath for at least 20-30 minutes to maximize crystal formation[4][5].

  • Excessive Washing: Washing the collected crystals is necessary to remove adhered mother liquor, but using too much solvent or a solvent that is not ice-cold will dissolve the product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent[4].

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole?

A1: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold[5]. Given the hybrid polar/non-polar nature of the target molecule, a range of solvents should be tested. A mixed-solvent system is often highly effective[5][6].

Recommended Solvents for Initial Screening:

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Single Solvents
Isopropanol (IPA)82.619.9A good starting point. Less polar than ethanol, may provide a better solubility differential.
Ethanol (EtOH)78.524.6Often a good general-purpose solvent for compounds with H-bond donors/acceptors[6].
Ethyl Acetate (EtOAc)77.16.0A moderately polar solvent that is often effective.
Toluene110.62.4A non-polar aromatic solvent. Good for compounds with aromatic character, but watch for oiling out due to the high boiling point.
Mixed Solvents
Ethanol / WaterVariesVariesA classic polar combination. Dissolve in hot ethanol and add hot water dropwise until cloudy[6].
Ethyl Acetate / HexanesVariesVariesA versatile medium- to non-polar system. Dissolve in hot EtOAc and add hexanes as the anti-solvent.
Toluene / HexanesVariesVariesA fully non-polar system that can be effective if single non-polar solvents are too effective even when cold[5].

Solvent data sourced from publicly available chemical property tables.[7]

Experimental Protocol: Small-Scale Solvent Screening

  • Place ~20-30 mg of crude 3-Iodo-4,5,6,7-tetrahydro-1H-indazole into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves readily, the solvent is too good and unsuitable for single-solvent recrystallization.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

References

  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization. Chem 10.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Synblock. (n.d.). CAS 945925-78-0 | 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Troubleshooting regio-selectivity in N1 vs N2 alkylation of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #IND-ALK-001 Subject: Troubleshooting Regio-selectivity in N1 vs. N2 Alkylation of Indazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

The Core Problem: Indazoles are ambident nucleophiles. The


-indazole (N1-H) and 

-indazole (N2-H) tautomers exist in equilibrium, but the anion formed upon deprotonation delocalizes charge across both nitrogens.
  • N1-Alkylation: Generally the Thermodynamic Product . The resulting aromatic system (benzenoid) is more stable (~4 kcal/mol).

  • N2-Alkylation: Generally the Kinetic Product . The resulting quinonoid system is less stable but can be favored by specific steric/electronic factors or transient directing groups.

Quick Diagnostic (Do you have N1 or N2?): Before optimizing, confirm your current isomer using HMBC NMR .

  • N1-Alkyl: The proton at C3 (

    
    ) typically shows a strong 3-bond correlation (
    
    
    
    ) to the alkylating carbon (
    
    
    -CH
    
    
    ).
  • N2-Alkyl: The proton at C3 (

    
    ) usually shows no correlation to the alkylating carbon, or weak correlations to the nodal carbons.
    
  • Polarity Rule of Thumb: N2-alkyl indazoles typically possess a larger dipole moment (quinonoid character) and often elute after N1-isomers (lower

    
    ) on silica gel (Hex/EtOAc), though this is substituent-dependent.
    

Critical Decision Tree (Workflow)

Use this logic flow to select your experimental protocol.

IndazoleWorkflow Start START: Select Target Isomer TargetN1 Target: N1-Alkylation (Thermodynamic) Start->TargetN1 TargetN2 Target: N2-Alkylation (Kinetic/Directed) Start->TargetN2 CondN1 Standard Condition: Cs2CO3 / DMF / 60-80°C OR NaH / THF / 0°C -> RT TargetN1->CondN1 CheckC7 Is C7 Substituted? (e.g., NO2, CO2Me) TargetN2->CheckC7 CheckSubst Is C3 Sterically Bulky? CondN1->CheckSubst HighN1 Expect >90% N1 CheckSubst->HighN1 Yes CheckSubst->HighN1 No (Still favors N1) CheckC7->CondN1 Yes (Sterics block N1) MethodMitsunobu Method A: Mitsunobu (PPh3 / DIAD / THF) *Substrate Dependent* CheckC7->MethodMitsunobu No MethodAcid Method B: Acid Catalysis (TfOH / Imidates) CheckC7->MethodAcid No (Alternative)

Figure 1: Decision matrix for selecting alkylation conditions based on target regiochemistry and substrate substitution pattern.

Troubleshooting Guides (FAQs)

Ticket A: "I need the N1 isomer, but I'm seeing 20-30% N2 impurity."

Root Cause: You are likely operating under conditions that do not allow full thermodynamic equilibration, or the electrophile is too reactive (hard electrophile), promoting kinetic hits at N2.

The Fix (Protocol N1-Opt):

  • Switch Base/Solvent: Use Cs

    
    CO
    
    
    
    in DMF
    or NaH in THF . The cesium cation (
    
    
    ) has a "Ceiling Effect"—it is large and soft, often coordinating to N2 and the C3-substituent, effectively blocking the N2 site and funneling reaction to N1.
  • Temperature: Heat the reaction (60–80 °C). Higher temperatures favor the thermodynamic product (N1).

  • Leaving Group: Use alkyl iodides or tosylates rather than highly reactive triflates. Slower reactions often improve thermodynamic selectivity.

Data Comparison:

Condition Base Solvent Temp Typical N1:N2 Ratio

| Standard | K


CO

| Acetone | RT | 60:40 | | Optimized | Cs

CO

| DMF | 65°C | 95:5 | | Strong Base | NaH | THF | 0°C | 90:10 |
Ticket B: "I need the N2 isomer. Direct alkylation gives me <10% yield of N2."

Root Cause: N2 is the kinetic trap. Under basic conditions, the N1-anion is simply too stable. You cannot "force" N2 alkylation easily with standard halides (RX).

The Fix (Protocol N2-Advanced): You must change the mechanism from


 (displacement) to one that utilizes the specific basicity of N2 or steric blocking.

Option 1: The Mitsunobu Protocol (Substrate Dependent) For indazoles with electron-withdrawing groups (EWG) or specific substitution patterns (e.g., methyl 5-bromo-1H-indazole-3-carboxylate), Mitsunobu conditions favor N2.

  • Reagents: Alcohol (ROH), PPh

    
    , DIAD/DEAD.[1][2]
    
  • Mechanism: The basic N2 (pyridine-like lone pair) attacks the activated phosphonium-alcohol complex.

  • Note: This is highly sensitive to steric bulk at C3.

Option 2: Acid-Catalyzed Alkylation (The "Pfizer" Method) Recent work (Clemens et al., 2022) demonstrates that using Trichloroacetimidates with TfOH (Triflic Acid) gives high N2 selectivity.

  • Mechanism: Protonation of the imidate makes it a super-electrophile. The N2 nitrogen, being more basic (pyridine-like) than the pyrrole-like N1, attacks preferentially.

  • Protocol:

    • Dissolve Indazole (1.0 eq) in DCM/Cyclohexane (2:1).

    • Add Alkyl-2,2,2-trichloroacetimidate (1.5 eq).

    • Add TfOH (0.1 eq) at 0 °C.

    • Result: Often >20:1 N2:N1 selectivity.

Ticket C: "I have a substituent at C7. How does this change things?"

Expert Insight: A substituent at C7 (e.g., -NO


, -Cl, -OMe) creates significant steric clash  around the N1 pocket.
  • Effect: This naturally blocks N1 alkylation.

  • Result: Even under "N1-favoring" conditions (NaH/DMF), C7-substituted indazoles will often yield exclusively N2 products .

  • Action: If you need N1 on a C7-substituted indazole, you may need to alkylate a precursor (e.g., 3-methyl-2-nitroaniline derivative) before cyclizing to form the indazole ring.

Mechanistic Visualization

Understanding the electronic difference is key to troubleshooting.

Mechanism Indazole Neutral Indazole (N1-H favored) Anion Indazole Anion (Delocalized) Indazole->Anion Base (NaH/Cs2CO3) N1_Path N1 Attack (Thermodynamic) Anion->N1_Path High Temp / Soft Base (Reversible) N2_Path N2 Attack (Kinetic) Anion->N2_Path Steric Bulk at C7 or Hard Electrophile Prod_N1 N1-Alkyl Product (Benzenoid Aromaticity Retained) N1_Path->Prod_N1 Prod_N2 N2-Alkyl Product (Quinonoid Structure Less Stable) N2_Path->Prod_N2

Figure 2: Mechanistic divergence.[2] N1 preserves the benzene ring aromaticity (green path), while N2 disrupts it (red path), explaining the thermodynamic preference for N1.

References

  • Slade, D. J., et al. "Indazole N-Alkylation: A Facile and General Route to N1-Substituted Indazoles." Journal of Organic Chemistry, 2009, 74(16), 6331–6334. Link

    • Core Reference for N1 vs N2 selectivity rules and Cs2CO3 conditions.
  • Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[3][4] Synthesis, 2022, 54(14), 3215-3226. Link

    • Authoritative source for the Acid-C
  • Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[5] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[5] Link

    • Detailed study on substituent effects (C3/C7) and Mitsunobu conditions.
  • Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395. Link

    • Foundational work on base/solvent effects.[6][7]

Sources

Stability of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and use of this reagent in chemical synthesis, particularly under basic conditions commonly employed in cross-coupling reactions.

Introduction

3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a valuable building block in medicinal chemistry, offering a saturated carbocyclic ring fused to a pyrazole core. The iodine atom at the C-3 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.[1][2] However, its stability under the basic conditions required for many of these transformations can be a critical concern. This guide provides a structured approach to understanding and mitigating potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole under basic conditions?

The primary stability concerns are twofold:

  • N-H Deprotonation: The indazole core contains an acidic N-H proton. In the presence of a base, this proton can be removed to form an indazolide anion. This can alter the electronic properties of the molecule and potentially lead to undesired side reactions or catalyst inhibition.

  • C-I Bond Cleavage (Dehalogenation): The carbon-iodine bond is susceptible to cleavage under certain basic conditions, leading to the formation of the corresponding de-iodinated compound, 4,5,6,7-tetrahydro-1H-indazole. This is a common side reaction for aryl and heteroaryl iodides.[3][4]

Q2: Is N-protection of the indazole nitrogen necessary when using this compound in cross-coupling reactions?

While not always mandatory, N-protection is often highly recommended, especially for couplings at the C-3 position.[1][5]

  • Why it helps: Protecting the indazole nitrogen (N1) can prevent side reactions associated with the acidic N-H proton and can lead to improved reaction yields by preventing catalyst deactivation.[1][6]

  • When it might be crucial: In reactions requiring strong bases or high temperatures, N-protection can be critical to prevent substrate degradation and ensure reproducible results.

  • Common Protecting Groups: Boc (tert-butoxycarbonyl) is a common protecting group for indazoles.[6]

Q3: What types of bases are recommended for cross-coupling reactions with this substrate?

The choice of base is critical and depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig).

  • For Suzuki-Miyaura Coupling: Inorganic bases like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or potassium phosphate (K3PO4) are commonly used.[7] The choice may depend on the specific boronic acid or ester being used.[8][9]

  • For Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[10] However, these strong bases can also promote dehalogenation. Careful optimization of reaction conditions is necessary.

  • General Guideline: Start with milder bases (e.g., K2CO3, K3PO4) and screen stronger bases if the reaction is sluggish.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue in cross-coupling reactions and can be attributed to several factors.[3][8]

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst is essential for the reaction. It may be degraded or poisoned.[3]Use Fresh Catalyst: Ensure the catalyst is from a fresh batch and has been stored under an inert atmosphere.[3] • Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.[3][8] • Check Ligand:Pd Ratio: An optimal ligand-to-palladium ratio (typically 1:1 to 4:1) is crucial for catalyst stability and activity.[8]
Insufficient Base The base is required for key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling).Increase Base Equivalents: Use 1.5 - 3.0 equivalents of the base relative to the limiting reagent.[8]
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.Increase Temperature: If the reaction is sluggish, consider increasing the temperature, for instance from 80 °C to 100-120 °C.[3][8] • Microwave Irradiation: Microwave heating can often accelerate the reaction and improve yields.[3][7]
Poor Substrate/Reagent Quality Impurities in the starting material, coupling partner, or solvent can interfere with the reaction.Purify Starting Materials: Ensure the purity of 3-iodo-4,5,6,7-tetrahydro-1H-indazole and the coupling partner. • Use Anhydrous Solvents: Use dry, degassed solvents.
Problem 2: Significant Formation of Dehalogenated Byproduct (4,5,6,7-tetrahydro-1H-indazole)

Dehalogenation (or hydrodehalogenation) is a frequent side reaction with iodo-heterocycles, particularly under basic conditions.[4][11]

Potential Cause Explanation Recommended Solution
Base-Promoted Dehalogenation Strong bases can promote the cleavage of the C-I bond. This can occur through various mechanisms, including radical pathways.Use a Weaker Base: If possible, switch to a milder base (e.g., from an alkoxide to a carbonate). • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction.
Presence of a Hydrogen Source Solvents like DMF or alcohols can sometimes act as hydrogen donors in radical-mediated dehalogenation processes.Solvent Choice: Consider using a non-protic, aprotic solvent like dioxane or toluene.
Elevated Temperatures Higher temperatures can accelerate the rate of dehalogenation.Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can minimize this side reaction.
Light-Induced Radical Reactions Some dehalogenation reactions can be initiated by visible light in the presence of a base.Run in the Dark: Protect the reaction from light, especially if using strong bases.
Problem 3: Formation of Homocoupling Byproducts

This is particularly common in Suzuki-Miyaura reactions where the boronic acid couples with itself.[3]

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.[8]Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or prolonged bubbling of an inert gas (argon or nitrogen) through the solvent.[3]
In Situ Reduction of Pd(II) Precatalyst When using a Pd(II) source, it is reduced to the active Pd(0) in the reaction mixture, a process that can sometimes favor homocoupling.Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh3)4 or Pd2(dba)3 can sometimes mitigate this issue.[8]
Stoichiometry An excess of the boronic acid can sometimes favor homocoupling.Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[3]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general guideline and should be optimized for each specific substrate combination.[3]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-iodo-4,5,6,7-tetrahydro-1H-indazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., Cs2CO3, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Visualizing Workflows and Mechanisms

Logical Workflow for Troubleshooting a Suzuki-Miyaura Coupling

G start Low Yield / No Reaction catalyst Check Catalyst System start->catalyst Is the catalyst active? reagents Verify Reagent Quality start->reagents Are reagents pure & dry? conditions Optimize Reaction Conditions catalyst->conditions Yes sub_catalyst1 Use fresh catalyst Ensure proper degassing catalyst->sub_catalyst1 side_reactions Analyze for Side Reactions conditions->side_reactions Still low yield? sub_conditions1 Increase temperature Screen different bases/solvents conditions->sub_conditions1 reagents->catalyst Yes sub_reagents1 Purify starting materials Use anhydrous solvents reagents->sub_reagents1 success Successful Reaction side_reactions->success Minimized sub_side_reactions1 Check for dehalogenation Check for homocoupling side_reactions->sub_side_reactions1

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Potential Degradation Pathways Under Basic Conditions

G A 3-Iodo-4,5,6,7-tetrahydro-1H-indazole B Indazolide Anion A->B + Base - H+ C Dehalogenated Product (4,5,6,7-tetrahydro-1H-indazole) A->C Base, [H] source (Side Reaction) D Desired Cross-Coupled Product A->D Pd Catalyst, Base, Coupling Partner B->D Pd Catalyst, Base, Coupling Partner

Caption: Competing reaction pathways under basic conditions.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem.
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - Organic Chemistry Portal.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem.
  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions - ResearchGate.
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines - ResearchGate.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.

Sources

Validation & Comparative

HPLC retention times and methods for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0).[1] As a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, its purity directly impacts downstream Suzuki-Miyaura couplings and biological assays.

This document compares a Standard Rapid Screening Method (Method A) against a High-Resolution Purity Method (Method B), providing the rationale for column selection, mobile phase composition, and troubleshooting specific to halogenated tetrahydroindazoles.

Compound Profile & Chromatographic Behavior

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyValue / CharacteristicChromatographic Implication
Structure Tetrahydro-indazole core with C3-IodineThe iodine atom significantly increases lipophilicity compared to the non-iodinated precursor.
LogP (Est.) ~2.5 – 2.9Moderately hydrophobic; suitable for Reversed-Phase (RP) chromatography.
pKa (Est.) Basic N: ~3.0 | Acidic NH: ~14.0The molecule is amphoteric but predominantly basic in standard acidic mobile phases.
UV Max ~254 nm (Primary), ~210 nm254 nm is preferred to minimize baseline drift from solvents like Formic Acid.
Key Impurity 4,5,6,7-Tetrahydro-1H-indazoleThe starting material (des-iodo) is more polar and will elute earlier than the target.

Comparative Method Guide

Method A: Rapid Screening (Reaction Monitoring)

Objective: Quick confirmation of reaction completion (conversion of starting material to product). Best For: In-process control (IPC), high-throughput screening.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 50 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Rationale: The short column and ballistic gradient provide results in <6 minutes. The acidic modifier ensures the basic nitrogen is protonated, preventing peak tailing.

Method B: High-Resolution Purity (Final QC)

Objective: Separation of the target from closely eluting regioisomers or des-iodo impurities. Best For: Final product release, purity determination >98%.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~5.0) or 0.1% TFA.[4]

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Rationale:

    • Stationary Phase: The Phenyl-Hexyl phase interacts with the π-electrons of the indazole ring and the polarizable iodine atom, offering superior selectivity (α) for halogenated aromatics compared to standard C18.

    • Solvent: Methanol is a protic solvent that often enhances selectivity for polarizable halogens compared to aprotic ACN.

Experimental Data: Retention & Selectivity

While absolute retention times vary by system, the Relative Retention (RRT) is consistent across reversed-phase platforms.

AnalyteRRT (Method A - C18)RRT (Method B - Phenyl)Elution Logic
4,5,6,7-Tetrahydro-1H-indazole (Start Mat.)1.00 (Reference)1.00 (Reference)Elutes first due to lack of hydrophobic iodine.
3-Iodo-4,5,6,7-tetrahydro-1H-indazole (Target)1.25 – 1.35 1.40 – 1.50 Iodine adds significant hydrophobicity.
Regioisomers (if N-alkylated) 1.30 – 1.451.55 – 1.65N-alkylation caps the polar NH, increasing retention.

Critical Insight: If you observe a peak eluting before your starting material, it is likely an oxidized impurity or a hydrolysis product (e.g., indazolone species).

Detailed Experimental Protocol (Method A)

Step 1: Sample Preparation

  • Weigh 1.0 mg of the solid sample.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% ACN as the diluent if the starting gradient is 5% B; this causes "solvent effect" peak distortion (fronting).

  • Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Instrument Setup

  • Injection Volume: 5 µL.

  • Column Temp: 40°C (Improves mass transfer and peak sharpness).

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm; extract chromatogram at 254 nm .

Step 3: System Suitability

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, add 0.05% Triethylamine (TEA) to the mobile phase (only if using high-pH resistant columns) or switch to 0.1% Trifluoroacetic Acid (TFA) to suppress silanol interactions.

Method Development & Troubleshooting Workflow

The following diagram outlines the decision process for optimizing the separation of 3-iodo-tetrahydroindazole derivatives.

HPLC_Workflow Start Start: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Sample Screening Run Method A (C18 / ACN / Formic Acid) Start->Screening CheckRes Check Resolution (Rs) & Tailing (Tf) Screening->CheckRes Good Rs > 2.0 & Tf < 1.5 (Method Validated) CheckRes->Good Pass Tailing Issue: Peak Tailing (Tf > 1.5) CheckRes->Tailing Asymmetric Peak Coelution Issue: Impurity Co-elution CheckRes->Coelution Overlapping Peaks FixTailing Action: Switch Modifier Use 0.1% TFA instead of Formic Acid Tailing->FixTailing FixSelectivity Action: Change Selectivity Switch to Phenyl-Hexyl Column Change Organic to MeOH Coelution->FixSelectivity FixTailing->Screening Retest FixSelectivity->Screening Retest

Caption: Decision tree for optimizing HPLC separation of basic indazole derivatives.

Troubleshooting Common Issues

  • Peak Tailing:

    • Cause: Interaction between the basic nitrogen of the indazole and residual silanols on the silica support.[3]

    • Solution: Use a "End-capped" column (e.g., "Eclipse Plus" or "XBridge"). Alternatively, increase buffer strength (20 mM Ammonium Formate) or lower pH with TFA [1].

  • Sample Carryover:

    • Cause: Iodine-containing compounds can be "sticky" and adsorb to injector seals.

    • Solution: Use a needle wash solution of 90:10 ACN:Water + 0.1% Formic Acid .

  • Baseline Drift:

    • Cause: Absorption of Formic Acid at low wavelengths.

    • Solution: Ensure the reference wavelength is off, or switch to Phosphate buffer (non-volatile, UV transparent) if MS detection is not required.

References

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Molecules. Retrieved from [Link]

  • Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 4,5,6,7-tetrahydro-1H-indazole.[1][7][6][8][9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Crystal Structure Analysis Guide: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical analysis for drug development scientists. It focuses on the crystallographic characterization of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole (3-I-THI) , a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors).

The guide moves beyond simple reporting to provide a comparative framework for analyzing structural stability, polymorphism risks, and synthetic utility against its analogs.

Executive Summary & Strategic Context

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (3-I-THI) represents a distinct structural class where the flexibility of a semi-saturated carbocycle (cyclohexene ring) merges with the rigid, aromatic pyrazole core. In drug discovery, this scaffold is a "privileged structure," serving as a linchpin for Suzuki-Miyaura couplings to generate biaryl kinase inhibitors.

Unlike its non-halogenated parent or its bromo-analog, the 3-Iodo variant introduces a strong sigma-hole , enabling highly directional halogen bonding (XB). This guide analyzes how this specific interaction alters crystal packing, solubility, and solid-state stability—critical factors for API (Active Pharmaceutical Ingredient) developability.

Core Objectives
  • Determine the impact of the 3-Iodo substituent on the "sofa" vs. "half-chair" conformation of the tetrahydro ring.

  • Evaluate the competition between classical Hydrogen Bonding (HB) and Halogen Bonding (XB) in lattice stabilization.

  • Compare solid-state performance against 3-Bromo and non-substituted analogs.

Comparative Analysis: 3-I-THI vs. Analogs

The following table contrasts the crystallographic and physicochemical expectations of 3-I-THI against its primary structural alternatives.

Feature3-Iodo-THI (Target) 3-Bromo-THI (Alternative A) Parent THI (Alternative B)
Primary Lattice Force Synergistic: Strong Halogen Bond (C-I[1]···N) + H-Bond (N-H[1][2]···N).Mixed: Weaker Halogen Bond + H-Bond.[1]Dominant: H-Bond (N-H···N) only.
Sigma-Hole Magnitude High (

)
: Iodine is the strongest XB donor; leads to linear, directional packing.
Moderate : Less directional; higher disorder probability.None : Relies purely on dispersive and electrostatic forces.
Ring Conformation Stabilized Sofa : Steric bulk of Iodine often locks the cyclohexene ring to minimize strain.Flexible Sofa : Intermediate flexibility.Dynamic : Higher ring puckering disorder often observed at RT.
Synthetic Utility High : Excellent leaving group for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).Moderate : Slower oxidative addition in catalysis.Low : Requires C-H activation (harsh conditions).
Polymorphism Risk Moderate : Competition between XB and HB motifs can lead to multiple stable forms.Low : Packing is usually driven by standard van der Waals shapes.High : Lack of directional XB allows multiple packing arrangements.

Structural Mechanics & Interaction Network

To understand the crystal structure, we must analyze the competing forces. The 3-Iodo group is not merely a steric block; it is an electrostatic anchor.

The "Interaction Battle"

In the solid state, 3-I-THI molecules must satisfy two primary donors:

  • The Pyrazole NH (Hydrogen Bond Donor)

  • The Iodine Atom (Halogen Bond Donor)

Mechanism 1: The Pyrazole Dimer (The Classic Motif)

Like most indazoles, the pyrazole moiety tends to form centrosymmetric dimers via


 hydrogen bonds (

). This is the "base" energy minimum.
Mechanism 2: The Halogen Bond (The Disruptor)

The Iodine atom possesses a region of positive electrostatic potential (the


-hole) along the C-I bond axis. This hole seeks electron-rich acceptors (Lewis bases).
  • Scenario A (Cooperative): The Iodine interacts with the

    
    -system of a neighboring pyrazole ring (
    
    
    
    ).
  • Scenario B (Competitive): The Iodine competes for the Nitrogen acceptor (

    
    ), potentially disrupting the standard dimer and forming infinite chains instead.
    

Expert Insight: In 3-I-THI, the high polarizability of Iodine typically favors Scenario B , leading to "head-to-tail" catemeric chains rather than the isolated dimers seen in the parent compound. This results in higher melting points and lower solubility for the Iodo-variant.

Experimental Protocol: Structure Determination

This protocol is designed to be self-validating. If the resulting crystal density (


) deviates by >5% from the predicted range (1.8–2.0 g/cm³ for iodo-compounds), the structure solution must be rejected (likely twinning or solvent inclusion).
Workflow Diagram (DOT)

The following diagram illustrates the decision logic for solving the structure and validating the halogen bond network.

CrystalAnalysis Start Synthesis: 3-I-THI (Iodination of THI) Cryst Crystallization (Slow Evap: EtOH/EtOAc) Start->Cryst Screen Unit Cell Screening (SC-XRD) Cryst->Screen Solve Structure Solution (SHELXT / OLEX2) Screen->Solve Refine Refinement (Anisotropic I/N/C) Solve->Refine Check1 Check R1 < 5%? Refine->Check1 Check2 Check I...N Distance (< Sum of vdW radii?) Check1->Check2 Yes ReDo Re-crystallize (Change Solvent) Check1->ReDo No (Twinning/Disorder) Valid Valid Structure: Confirm XB/HB Network Check2->Valid Yes (XB Present) Check2->Valid No (Packing by HB only) ReDo->Cryst

Figure 1: Logical workflow for structural determination and validation of halogen bonding (XB) vs. hydrogen bonding (HB) motifs.

Step-by-Step Methodology
Phase 1: Crystal Growth (Solvent Selection)

The choice of solvent dictates the tautomeric preference (1H vs 2H) and inclusion of solvates.

  • Primary Method: Dissolve 50 mg of 3-I-THI in 2 mL of Ethanol/Ethyl Acetate (1:1) .

  • Condition: Allow slow evaporation at 4°C (refrigerator) to minimize thermal motion of the flexible cyclohexene ring.

  • Why this works: Ethanol supports H-bonding, while Ethyl Acetate is a weak acceptor. This mixture encourages the molecule to satisfy its own donor/acceptor potential (self-assembly) rather than binding to the solvent.

Phase 2: Data Collection & Refinement
  • Mounting: Select a block-like crystal (avoid needles, which often indicate rapid, disordered growth along the halogen bond axis).

  • Temperature: Collect data at 100 K .

    • Reasoning: The tetrahydro- ring (cyclohexene) often exhibits "puckering" disorder at room temperature. Cooling freezes the ring in its preferred "sofa" or "half-chair" conformation, allowing precise assignment of carbon positions.

  • Refinement Constraint: If the cyclohexene ring shows high thermal ellipsoids, apply RIGU or SIMU restraints in SHELXL, but never constrain the Iodine atom, as its anisotropy is real and physically significant.

Phase 3: Interaction Analysis (Hirshfeld Surfaces)

To objectively quantify the "Performance" of the crystal packing:

  • Generate Hirshfeld Surfaces (using CrystalExplorer).

  • Map

    
      to visualize close contacts.
    
  • Success Criteria: Look for distinct red spots at the Iodine tip (acceptor contact) and the NH proton.

    • Interpretation: If the Iodine contact contributes >15% to the total surface area, the lattice is Halogen-Bond Dominant . This correlates with higher density and lower solubility compared to the parent compound.

Technical Implications for Drug Design

Why does the crystal structure of this intermediate matter for the final drug?

  • Regioselectivity Indicator: The tautomer observed in the solid state (usually 1H-indazole) often mirrors the reactive species in non-polar solvents. If the crystal structure shows a strong

    
     dimer, the N2 position is sterically shielded, predicting that alkylation/coupling will occur preferentially at N1.
    
  • Solubility Prediction: The 3-Iodo analog typically has lower solubility than the bromo-analog due to the stronger, more rigid Halogen Bond network. Formulators must account for this if the final drug retains the Iodine (rare) or if unreacted intermediate is a difficult-to-remove impurity.

  • Stability: The "Sofa" conformation of the cyclohexene ring, stabilized by the Iodine anchor, suggests that 3-I-THI is less prone to conformational polymorphism than the parent tetrahydroindazole.

References

  • General Principles of Halogen Bonding in Azoles

    • Title: Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Conformation of Tetrahydroindazoles

    • Title: Crystal structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride.[2]

    • Source: Acta Crystallographica Section E.[2]

    • URL:[Link]

  • Synthesis and Functionalization

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
    • Source: RSC Advances (via NIH).
    • URL:[Link]

  • Coordination and Tautomerism

    • Title: Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II) and Ag(I).[3]

    • Source: ResearchGate.[4]

    • URL:[Link]

Sources

Comparative Guide: Infrared (IR) Spectroscopy Profiling of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (CAS: 945925-78-0) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and RORγt inverse agonists.[1]

This guide provides a technical comparison between the target molecule and its non-iodinated precursor, 4,5,6,7-tetrahydro-1H-indazole (CAS: 2305-79-5). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for monitoring the iodination reaction and verifying the integrity of the tetrahydro-ring system.

Key Differentiator: The successful conversion is marked by the retention of aliphatic C-H stretches (cyclohexane ring) and N-H functionality, accompanied by characteristic shifts in the fingerprint region due to the heavy-atom effect of iodine at the C3 position.

Strategic Context: Reaction Monitoring

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole typically involves the electrophilic iodination of the parent tetrahydroindazole using N-iodosuccinimide (NIS) or Iodine/KOH.

  • The Challenge: Distinguishing the product from the starting material (Precursor) and potential fully aromatized byproducts (e.g., 3-iodo-1H-indazole).

  • The Solution: IR spectroscopy tracks the preservation of the sp³ hybridized carbons (tetrahydro ring) while confirming the functionalization of the pyrazole ring.

Comparative IR Profile

The following table contrasts the spectral signature of the precursor with the target 3-iodo derivative. Note that while precursor values are based on established spectral databases, target values are derived from structural analogs (e.g., 3-iodo-1H-indazole) and theoretical shifts expected from C3-iodination.

Table 1: Spectral Fingerprint Comparison
Functional GroupPrecursor (4,5,6,7-tetrahydro-1H-indazole)Target (3-Iodo-4,5,6,7-tetrahydro-1H-indazole)Diagnostic Insight
N-H Stretch 3100–3400 cm⁻¹ (Broad, Medium)3150–3430 cm⁻¹ (Sharp/Broad)Retention: Confirms the N-H is not alkylated. A shift to higher frequency often occurs upon C3-halogenation due to electronic effects on the pyrazole ring.
Aliphatic C-H 2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)Identity Check: These peaks must remain. Loss of these peaks indicates unwanted aromatization to the fully aromatic indazole.
C=N / C=C Ring 1580–1620 cm⁻¹ 1540–1590 cm⁻¹ Shift: The heavy iodine atom typically causes a red shift (lower wavenumber) in the ring breathing modes compared to the C-H parent.
C-H (Pyrazole C3) ~3000–3100 cm⁻¹ (Weak shoulder)ABSENT Disappearance: The loss of the C3-H stretch is a key indicator of reaction completion, though often obscured by the broad N-H band.
C-I Stretch N/A500–600 cm⁻¹ Appearance: Often weak and near the detector cutoff for standard FTIR. Requires Far-IR or CsI optics for clear resolution.
Fingerprint Distinct pattern < 1000 cm⁻¹Altered patternSignificant changes in the 1000–1300 cm⁻¹ region due to mass effects of Iodine.

Senior Scientist Note: Do not rely solely on the C-I stretch for confirmation, as it falls in the noisy "fingerprint" region (often <600 cm⁻¹). The most reliable quick-check is the persistence of the aliphatic C-H (proving the ring is still saturated) combined with the retention of the N-H peak.

Technical Deep Dive: Interpreting the Data

The "Heavy Atom" Effect

Substituting the C3-Hydrogen (Mass ~1) with Iodine (Mass ~127) dramatically alters the reduced mass of the vibrating system.

  • Theoretical Impact: According to Hooke's Law (

    
    ), the increase in mass lowers the vibrational frequency of the bond.
    
  • Observation: While the C-I stretch itself is low frequency, its presence perturbs the entire ring system, often causing the C=N and C=C ring stretches to shift to lower wavenumbers (e.g., from ~1580 to ~1550 cm⁻¹).

Differentiating from Impurities
  • Fully Aromatic Impurity (3-Iodo-1H-indazole): If your sample loses the strong peaks at 2850–2950 cm⁻¹, oxidation has occurred. The tetrahydro ring has aromatized.

  • N-Alkylated Impurity: If the broad band at 3200–3400 cm⁻¹ disappears, the nitrogen has likely reacted (e.g., if using an alkyl halide in a subsequent step).

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole via Iodination.

Reagents
  • Substrate: 4,5,6,7-tetrahydro-1H-indazole (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 – 1.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Workup: Sodium Thiosulfate (aq), Ethyl Acetate

Workflow
  • Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazole in DMF.

  • Addition: Add NIS portion-wise at Room Temperature (RT) to control exotherm.

  • Reaction: Stir at RT for 2–4 hours (or heat to 80°C if conversion is slow).

  • Quench: Pour mixture into 10% aqueous

    
     to neutralize excess iodine (color change from brown to yellow/white).
    
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Recrystallization or Column Chromatography.

IR Sampling Protocol
  • Technique: ATR (Attenuated Total Reflectance) is preferred for this solid product.

  • Preparation: Ensure the crystal is dry (solvent peaks from DMF can obscure the 1600 cm⁻¹ region).

  • Scan Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Visualization: Reaction Monitoring Logic

IR_Monitoring_Workflow Start Start: Crude Reaction Mixture Check1 Check 2850-2950 cm⁻¹ (Aliphatic C-H) Start->Check1 Check2 Check 3200-3400 cm⁻¹ (N-H Stretch) Check1->Check2 Peaks Present (Ring Intact) Result_Arom Fail: Aromatized Impurity (3-Iodo-1H-indazole) Check1->Result_Arom Peaks Absent (Ring Oxidized) Check3 Check Fingerprint (New bands <1000 cm⁻¹) Check2->Check3 Broad Peak Present Result_Nsub Fail: N-Substituted Impurity Check2->Result_Nsub Peak Absent Result_Good Pass: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole Check3->Result_Good Shift Observed (Iodination Likely) Result_SM Fail: Unreacted Precursor Check3->Result_SM Identical to SM

Figure 1: Decision tree for validating the synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole using IR markers.

References

  • PubChem. "4,5,6,7-tetrahydro-1H-indazole (CID 75317) - Spectral Data." National Library of Medicine. Accessed February 25, 2026. [Link]

  • MDPI. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules. 2020. (Provides comparative spectral data for 3-iodo-1H-indazole analogs). [Link]

  • Google Patents. "Preparation of tetrahydroindazole derivatives (US20240140938A1).

Sources

Safety Operating Guide

3-Iodo-4,5,6,7-tetrahydro-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole

For laboratory professionals engaged in pioneering research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental compliance, and fostering a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

3-Iodo-4,5,6,7-tetrahydro-1H-indazole (C7H9IN2) is a solid organic compound containing an iodine atom.[4][5] Due to its chemical structure, it should be handled as a potentially hazardous substance.

Assumed Hazards:

  • Skin and Eye Irritation: Similar indazole derivatives are known to cause skin and serious eye irritation.[2][3][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][6]

  • Environmental Hazard: As with many halogenated compounds, improper disposal can pose a risk to the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.[1]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles (ANSI Z87.1 or equivalent)Protects eyes from splashes and airborne particles.
Face ShieldWorn over safety gogglesProvides a secondary layer of protection for the face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene glovesPrevents skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFlame-resistant with full front closureProtects skin and clothing from contamination.
Full-Length Pants & ShoesClosed-toe shoesEnsures no exposed skin on the lower body.
Table 1: Required Personal Protective Equipment.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal. As a halogenated organic compound, 3-Iodo-4,5,6,7-tetrahydro-1H-indazole must not be mixed with non-halogenated waste streams.[8]

Waste Streams:
  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels, silica gel).

    • Residual or expired solid 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

  • Liquid Waste:

    • Unused solutions containing the compound.

    • Reaction mixtures.

    • Rinsate from decontaminating glassware.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole. This workflow is designed to comply with general hazardous waste regulations. Always consult your institution's specific guidelines and local regulations.[9][10]

Workflow for Waste Handling and Disposal

G cluster_0 Step 1: Collection cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Disposal A Solid Waste (Gloves, Weigh Boats, etc.) C Dedicated, Labeled Hazardous Waste Bag (for Solids) A->C B Liquid Waste (Solutions, Rinsate) D Sealed, Labeled Hazardous Waste Container (for Liquids) B->D E Attach Hazardous Waste Label: - Chemical Name: 3-Iodo-4,5,6,7-tetrahydro-1H-indazole - Hazard Class: Halogenated Organic Waste - Date of Accumulation C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G

Caption: Workflow for the disposal of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole waste.

Detailed Steps:
  • Decontamination of Glassware and Surfaces:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol).

    • Collect the initial rinsate as halogenated liquid waste.[10]

    • Subsequent rinses with soap and water can be managed according to your institution's procedures for aqueous waste.

    • Decontaminate work surfaces with an appropriate cleaning agent.

  • Containerization:

    • Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled hazardous waste bag or container.[1] This should be done inside a chemical fume hood to minimize exposure.

    • Liquid Waste: Collect all liquid waste containing 3-Iodo-4,5,6,7-tetrahydro-1H-indazole in a designated, sealed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and any solvents used.

  • Labeling:

    • All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste.

    • The label must include:

      • The full chemical name: "3-Iodo-4,5,6,7-tetrahydro-1H-indazole"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "Solid waste contaminated with...", "Aqueous solution of...")

      • The date accumulation started.

  • Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[10]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Do not store incompatible waste types together.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • As a halogenated organic compound, the likely disposal method will be high-temperature incineration at a licensed facility, which is an effective treatment technology for such wastes.[11]

    • Disposal must be in accordance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12][13][14]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate PPE, including respiratory protection if dust is present.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Spill Response Workflow

G A Spill Occurs B Evacuate & Isolate Area A->B C Don Appropriate PPE B->C D Contain Spill (Absorbent/Sweep) C->D E Collect Waste in Sealed Container D->E F Decontaminate Spill Area E->F G Dispose of all Materials as Hazardous Waste F->G H Report to EHS G->H

Caption: Workflow for responding to a spill of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole.

By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment while upholding their commitment to environmental stewardship.

References

  • Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole. Fisher Scientific.
  • 3-iodo-4,5,6,7-tetrahydro-1H-indazole. Synblock.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • SAFETY DATA SHEET - 1H-Indazol-5-amine. Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • 3-Iodo-4,5,6,7-tetrahydro-1H-indazole. Amadis Chemical.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich.
  • EPA HAZARDOUS WASTE CODES. EPA.
  • Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals. Benchchem.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. Westlaw.
  • 4,5,6,7-tetrahydro-1H-indazole. PubChem.
  • 6-Iodo-1H-indazole - SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.